Axl-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25ClN6O2 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
6-chloro-3-[1-(4-methoxyphenyl)pyrazol-4-yl]-N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]-1H-indazol-5-amine |
InChI |
InChI=1S/C24H25ClN6O2/c1-32-19-4-2-17(3-5-19)31-11-15(10-26-31)24-20-8-23(21(25)9-22(20)28-29-24)27-16-6-7-30(12-16)18-13-33-14-18/h2-5,8-11,16,18,27H,6-7,12-14H2,1H3,(H,28,29)/t16-/m1/s1 |
InChI Key |
HXMXYFUYRVGKEH-MRXNPFEDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)N[C@@H]5CCN(C5)C6COC6)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)C3=NNC4=CC(=C(C=C43)NC5CCN(C5)C6COC6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Axl Receptor Tyrosine Kinase in Cancer
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a critical player in cancer progression and therapeutic resistance.[1] Overexpressed in a multitude of malignancies, including but not limited to lung, breast, and pancreatic cancers, elevated Axl activity is frequently correlated with poor prognosis.[2] The binding of its primary ligand, growth arrest-specific protein 6 (Gas6), triggers the dimerization and autophosphorylation of Axl, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB cascades, are fundamental to cellular processes that are often hijacked by cancer cells to promote their survival, proliferation, migration, and invasion.[3][4] Furthermore, Axl signaling contributes to the establishment of an immunosuppressive tumor microenvironment, further shielding cancer cells from therapeutic intervention.[5] The multifaceted role of Axl in tumorigenesis and drug resistance has positioned it as a compelling target for the development of novel anticancer therapies.[6]
Axl-IN-3: A Potent and Selective Axl Kinase Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of Axl kinase.[7] Developed through a fragment-based lead discovery approach, this indazole-based compound demonstrates high affinity for the ATP-binding site of the Axl kinase domain, thereby preventing its activation and subsequent downstream signaling.[5]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of the Axl receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (Gas6) binding, a critical step in the activation of the Axl signaling cascade. By blocking this initial activation step, this compound effectively abrogates the downstream signaling pathways that are dependent on Axl kinase activity.
In cancer cells, this translates to the dose-dependent reduction of phosphorylated Axl (pAXL).[7] Consequently, the phosphorylation of downstream effector proteins, such as ERK1/2 (pERK1/2), is also diminished.[7] The inhibition of these signaling pathways ultimately leads to a reduction in cancer cell proliferation.[7]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy and pharmacokinetic parameters of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Axl Kinase Inhibition) | 41.5 nM | Biochemical Assay | [7] |
| GI50 (Anti-proliferative Activity) | 1.02 µM | SKOV3 | [7] |
| Tmax (Oral Administration, 5 mg/kg) | 0.25 hr | Mice | [7] |
| Cmax (Oral Administration, 5 mg/kg) | 460 ng/mL | Mice | [7] |
| T1/2 (Oral Administration, 5 mg/kg) | 2.46 hr | Mice | [7] |
| AUC (Oral Administration, 5 mg/kg) | 1620 ng*hr/mL | Mice | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of Axl inhibitors like this compound.
In Vitro Axl Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the Axl kinase.
Materials:
-
Recombinant human Axl kinase domain
-
ATP
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35)
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant Axl kinase, the substrate peptide, and the diluted this compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., SKOV3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 value.
Western Blot Analysis of Axl Signaling Pathway
This technique is used to detect the levels of total and phosphorylated proteins in the Axl signaling cascade.
Materials:
-
Cancer cell line (e.g., SKOV3)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAXL, anti-AXL, anti-pERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat the cancer cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizations
Axl Signaling Pathway in Cancer Cells
Caption: Axl signaling pathway in cancer cells and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
References
- 1. Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models [ouci.dntb.gov.ua]
- 2. Targeting AXL kinase sensitizes leukemic stem and progenitor cells to venetoclax treatment in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Axl-IN-3 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-3 is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. This document provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on its mechanism of action, effects on downstream pathways, and its potential as a therapeutic agent. This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling cascades and experimental workflows.
Introduction to Axl and its Role in Cell Signaling
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] Ligand binding, primarily by Growth Arrest-Specific 6 (Gas6), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways crucial for various cellular processes.[4][5]
Activated Axl plays a significant role in cell survival, proliferation, migration, and invasion.[3][4] The primary signaling networks engaged by Axl include:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[4][5]
-
MEK/ERK (MAPK) Pathway: Regulates cell growth, differentiation, and survival.[4][5]
-
NF-κB Pathway: Involved in inflammation, immunity, and cell survival.[4][5]
-
JAK/STAT Pathway: Mediates cellular responses to cytokines and growth factors.[4][5]
Dysregulation of Axl signaling is implicated in the pathogenesis of numerous cancers, where it is often associated with tumor progression, metastasis, and the development of therapeutic resistance.[1][6] Consequently, Axl has emerged as a promising target for cancer therapy.
This compound: A Potent Axl Kinase Inhibitor
This compound, also referred to as compound 54 in its discovery publication, is an indazole-based compound identified through fragment-based lead discovery. It is a potent, selective, and orally active inhibitor of Axl kinase.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Axl kinase domain. This binding prevents the phosphorylation of Axl and subsequently blocks the activation of its downstream signaling pathways.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (Axl Kinase Inhibition) | 41.5 nM | Biochemical Kinase Assay |
| GI50 (Anti-proliferative Activity) | 1.02 µM | SKOV3 cells |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice (5 mg/kg, oral administration)
| Parameter | Value | Unit |
| Cmax | 460 | ng/mL |
| Tmax | 0.25 | hr |
| T1/2 | 2.46 | hr |
| AUC | 1620 | ng*hr/mL |
This compound in Action: Inhibition of Axl Signaling
Treatment of cells with this compound leads to a dose-dependent reduction in the phosphorylation of Axl (pAXL). This inhibition of the upstream kinase directly impacts downstream signaling components. Specifically, this compound treatment results in a concomitant decrease in the phosphorylation of ERK1/2 (pERK1/2), a key component of the MAPK pathway.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the function of this compound.
Axl Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a method for determining the in vitro potency of this compound against the Axl kinase.
Materials:
-
Recombinant human Axl kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Axl substrate (e.g., a synthetic peptide with a tyrosine residue)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of Axl kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
This protocol describes how to measure the anti-proliferative effect of this compound on SKOV3 ovarian cancer cells.
Materials:
-
SKOV3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
This compound (serially diluted)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
Procedure:
-
Seed SKOV3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log concentration of this compound and determine the GI50 value (the concentration that causes 50% inhibition of cell growth).
Western Blot Analysis of Axl and ERK Phosphorylation
This protocol details the detection of changes in pAXL and pERK1/2 levels in SKOV3 cells following treatment with this compound.
Materials:
-
SKOV3 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-pAXL, anti-AXL, anti-pERK1/2, anti-ERK1/2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed SKOV3 cells and grow to 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 1-10 µM) or DMSO for 1 hour.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein and/or loading control.
Conclusion
This compound is a valuable research tool for investigating the role of Axl signaling in various cellular contexts. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a potential therapeutic agent for cancers that are dependent on Axl signaling for their growth and survival. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies on this compound and its effects on cell signaling.
References
- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models [ouci.dntb.gov.ua]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7dxl - Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 5. metaphactory [semopenalex.org]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-3: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-3 is a potent and selective, orally bioavailable small molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1] As a member of the TAM (Tyro3, Axl, Mer) family of RTKs, Axl is a critical regulator of cellular processes such as proliferation, survival, migration, and invasion.[2][3][4] Overexpression of Axl has been implicated in the pathogenesis of various cancers and is associated with poor prognosis and the development of therapeutic resistance.[2][3] Consequently, Axl has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, a novel indazole-based Axl inhibitor.
Discovery and Development Timeline
The discovery of this compound was the result of a fragment-based lead discovery (FBLD) campaign, a powerful method for identifying novel lead compounds. The key milestone in its development is outlined below:
-
2021: The discovery of this compound, referred to as compound 54 , is first reported by Ng et al. from the Experimental Drug Development Centre in Singapore.[1] The study details the identification of an indazole fragment hit through a high-concentration biochemical screen and its subsequent optimization to the potent lead compound, this compound.[1]
As of the latest available information, this compound remains a preclinical candidate, and no clinical trial data for this specific compound has been publicly disclosed.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Axl Kinase Inhibition (IC50) | 41.5 nM | Biochemical assay | [1] |
| Anti-proliferative Activity (GI50) | 1.02 µM | SKOV3 ovarian cancer cells | [1] |
Table 2: In Vivo Pharmacokinetics in Mice (Oral Administration, 5 mg/kg)
| Parameter | Value | Unit | Reference |
| Tmax (Time to maximum concentration) | 0.25 | hours | [1] |
| Cmax (Maximum concentration) | 460 | ng/mL | [1] |
| T1/2 (Half-life) | 2.46 | hours | [1] |
| AUC (Area under the curve) | 1620 | ng*hr/mL | [1] |
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the Axl receptor. This inhibition blocks the autophosphorylation of Axl and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of Axl (pAxl) and also diminishes the phosphorylation of downstream effectors such as ERK1/2 (pERK1/2) in SKOV3 cells.[1]
Signaling Pathway
The Axl signaling pathway is a complex network that, upon activation by its ligand Gas6, triggers several downstream cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.
Synthesis of this compound (Compound 54)
The synthesis of this compound is achieved through a multi-step organic synthesis process, characteristic of modern medicinal chemistry. While the detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods is proprietary and detailed in the supplementary information of the primary publication, the general approach involves the construction of the indazole core followed by sequential coupling reactions to introduce the substituted phenyl and piperazine moieties. The synthesis is guided by structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the final compound.
AXL Kinase Inhibition Assay
The inhibitory activity of this compound against the Axl kinase is determined using a biochemical assay. A purified recombinant Axl kinase enzyme is incubated with a specific substrate and adenosine triphosphate (ATP). The kinase activity is measured by quantifying the amount of phosphorylated substrate. The assay is performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (GI50)
The anti-proliferative effect of this compound is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay, on cancer cell lines known to express Axl, like the SKOV3 ovarian cancer cell line. Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). The cell viability is then measured, and the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated.
Western Blot Analysis for Phosphorylated Proteins
To confirm the mechanism of action of this compound on the Axl signaling pathway within cells, Western blot analysis is performed. SKOV3 cells are treated with different concentrations of this compound for a defined time. Subsequently, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Axl (pAxl) and phosphorylated ERK1/2 (pERK1/2), as well as antibodies for total Axl and ERK1/2 as loading controls. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the reduction in protein phosphorylation upon treatment with this compound.
In Vivo Pharmacokinetic Study in Mice
To evaluate the oral bioavailability and pharmacokinetic profile of this compound, a study is conducted in mice. A single dose of this compound (e.g., 5 mg/kg) is administered orally to a cohort of mice. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The concentration of this compound in the plasma is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS). The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, T1/2, and AUC.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.
Conclusion
This compound is a promising preclinical Axl inhibitor discovered through a fragment-based approach. It demonstrates potent and selective inhibition of Axl kinase, leading to anti-proliferative effects in cancer cells and favorable pharmacokinetic properties in mice. Further preclinical development, including efficacy and toxicology studies, will be necessary to determine its potential for clinical investigation as a targeted cancer therapeutic.
References
Axl Receptor Tyrosine Kinase: A Comprehensive Technical Guide to Signaling, Inhibition, and Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Its multifaceted role in promoting cell survival, proliferation, migration, and immune evasion has positioned it as a compelling target for oncological drug development.[1] This in-depth technical guide provides a comprehensive overview of Axl signaling, a detailed analysis of its inhibitors, and standardized protocols for key experimental assays, serving as a vital resource for researchers and drug development professionals in the field.
The Axl Signaling Pathway
Axl is a transmembrane receptor composed of an extracellular domain with two immunoglobulin-like (Ig) and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[3] The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[4]
Ligand-Dependent Activation
The canonical activation of Axl is initiated by the binding of Gas6 to its extracellular domain.[2][4] This interaction induces a conformational change, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, including Y779, Y821, and Y866.[1] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby activating multiple intracellular pathways.[1]
Downstream Signaling Cascades
Once activated, Axl orchestrates a complex network of signaling pathways that collectively contribute to a pro-tumorigenic cellular environment. The principal downstream cascades include:
-
PI3K/AKT/mTOR Pathway: This is a central pathway in Axl-mediated signaling, promoting cell survival, proliferation, and growth by inhibiting apoptosis and regulating protein synthesis.[1][2][5]
-
MAPK/ERK Pathway: Activation of this pathway is crucial for cell proliferation, differentiation, and migration.[1][5]
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in inflammation and immune responses, which can be co-opted by cancer cells.[1][2][5]
-
NF-κB Pathway: Axl signaling can lead to the activation of NF-κB, a key regulator of inflammation, immunity, and cell survival.[1]
These pathways collectively drive the aggressive cancer phenotype associated with Axl overexpression.
Axl Inhibitors: A Therapeutic Arsenal
The central role of Axl in cancer has spurred the development of a diverse array of inhibitors, each with a distinct mechanism of action. These can be broadly categorized as small molecule inhibitors, monoclonal antibodies, antibody-drug conjugates (ADCs), and soluble receptors.
Small Molecule Inhibitors
Small molecule inhibitors are orally bioavailable drugs that typically target the intracellular kinase domain of Axl, competing with ATP to prevent autophosphorylation and subsequent downstream signaling.
| Inhibitor | Type | Axl IC50/Ki | Other Key Targets (IC50) | Development Stage |
| Bemcentinib (BGB324) | Selective Axl Inhibitor | 14 nM (IC50) | Mer (16x), Tyro3 (14x) | Phase II (NSCLC, AML)[6][7][8][9] |
| Cabozantinib (XL184) | Multi-kinase Inhibitor | 7 nM (IC50) | VEGFR2 (0.035 nM), MET (1.3 nM), RET (5.2 nM) | Approved (Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer)[10][11][12][13][14][15] |
| Gilteritinib (ASP2215) | Multi-kinase Inhibitor | 0.73 nM (IC50) | FLT3 (0.29 nM) | Approved (AML)[1][2][10][16][17][18][19][20][21] |
| Merestinib (LY2801653) | Multi-kinase Inhibitor | 2 nM (IC50), 2 nM (Ki) | MET, MST1R, FLT3, MERTK, ROS1, NTRK, DDR1/2 | Terminated (Solid Tumors, Biliary Tract Cancer)[17][22][23][24][25] |
| Sitravatinib (MGCD516) | Multi-kinase Inhibitor | 1.5 nM (IC50) | VEGFR2, MET, TAM family, KIT, RET | Phase III (NSCLC - missed primary endpoint)[11][12][16][25][26][27][28][29] |
Monoclonal Antibodies (mAbs)
Monoclonal antibodies target the extracellular domain of Axl, preventing ligand (Gas6) binding and subsequent receptor activation.
| Antibody | Mechanism | Key Preclinical/Clinical Findings | Development Stage |
| YW327.6S2 | Blocks Gas6 binding, downregulates Axl expression | Attenuates tumor growth in NSCLC and breast cancer xenograft models; enhances efficacy of anti-VEGF therapy, erlotinib, and chemotherapy.[30][31][32] | Preclinical |
| MAb173 | - | Reduced tumor growth and increased apoptosis in Kaposi sarcoma and renal cell carcinoma xenografts. | Preclinical |
Antibody-Drug Conjugates (ADCs)
ADCs are a targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic payload of a chemotherapy drug, delivering the toxin directly to Axl-expressing cancer cells.
| ADC | Payload | Key Preclinical/Clinical Findings | Development Stage |
| Enapotamab Vedotin (HuMax-AXL-ADC) | Monomethyl auristatin E (MMAE) | Potent anti-tumor activity in solid tumor xenograft models. Showed partial responses in NSCLC and ovarian cancer patients in a Phase I trial.[5][9][33][34][35] | Phase II (Solid Tumors - Terminated)[34] |
| ADCT-601 (Mipasetamab Uzoptirine) | Pyrrolobenzodiazepine (PBD) dimer | Potent and durable anti-tumor activity in various human cancer xenograft models, including pancreatic cancer.[13][15][19][36][37] | Phase Ib (Solid Tumors)[36] |
Soluble Receptors
Soluble receptors act as "decoys" by binding to Gas6 in the circulation, thereby preventing it from activating the Axl receptor on cancer cells.
| Soluble Receptor | Mechanism | Key Preclinical/Clinical Findings | Development Stage |
| Batiraxcept (AVB-S6-500) | Recombinant fusion protein of Axl extracellular domain and human IgG1 Fc | Neutralizes Gas6 activity. Phase 3 trial in platinum-resistant ovarian cancer did not meet its primary endpoint of progression-free survival.[2][8][20][26][30][31][36][38] | Phase III (Ovarian Cancer - Results Reported)[2][8][20][33] |
Experimental Protocols
Axl Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of compounds against Axl kinase.
Materials:
-
Recombinant human Axl kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor compounds
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Dilute the Axl enzyme, substrate, and ATP to their final concentrations in kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of inhibitor solution (or DMSO for control).
-
10 µL of Axl enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the ATP/substrate mixture. Incubate the plate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of Axl inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Axl inhibitor (in 100 µL of medium) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][37][38][39]
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of Axl inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitor compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Axl inhibitor or vehicle to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the inhibitor.
Conclusion
The Axl receptor tyrosine kinase represents a pivotal node in the signaling networks that drive cancer progression and therapeutic resistance. The development of a diverse range of Axl inhibitors, from small molecules to antibody-drug conjugates, offers promising avenues for novel cancer therapies. This technical guide provides a foundational resource for researchers and clinicians working to further elucidate the role of Axl in oncology and to advance the development of next-generation Axl-targeted therapeutics. The provided data and protocols are intended to facilitate a standardized and rigorous approach to the preclinical and clinical evaluation of these promising agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. onclive.com [onclive.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. adcreview.com [adcreview.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Batiraxcept (AVB-S6-500)/Placebo in Combination With Paclitaxel in Patients With Platinum-Resistant Recurrent Ovarian Cancer [clin.larvol.com]
- 9. Study Details Page [abbvieclinicaltrials.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. SAPPHIRE: phase III study of sitravatinib plus nivolumab versus docetaxel in advanced nonsquamous non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Cabozantinib in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cabozantinib for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Merestinib - Wikipedia [en.wikipedia.org]
- 18. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. targetedonc.com [targetedonc.com]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Pipeline Moves: Investigator-led trial of Lilly's merestinib in solid tumours terminated [clinicaltrialsarena.com]
- 24. Merestinib monotherapy or in combination for japanese patients with advanced and/or metastatic cancer: A phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Phase II Study of Merestinib in Non-Small Cell Lung Cancers Harboring MET Exon 14 Mutations and solid tumors with NTRK rearrangements | Dana-Farber Cancer Institute [dana-farber.org]
- 26. Sitravatinib plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]
- 27. bergenbio.com [bergenbio.com]
- 28. Mirati Therapeutics Provides Update on the Phase 3 SAPPHIRE Study Evaluating Sitravatinib in Combination with OPDIVO® [prnewswire.com]
- 29. cancernetwork.com [cancernetwork.com]
- 30. An anti-Axl monoclonal antibody attenuates xenograft tumor growth and enhances the effect of multiple anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ascopubs.org [ascopubs.org]
- 34. Clinical Trial: NCT02988817 - My Cancer Genome [mycancergenome.org]
- 35. ascopubs.org [ascopubs.org]
- 36. Phase 1b study of batiraxcept in combination with durvalumab in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. broadpharm.com [broadpharm.com]
- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. texaschildrens.org [texaschildrens.org]
Axl-IN-3: A Potent and Selective Inhibitor of Axl Kinase
Axl-IN-3 has emerged as a significant tool for researchers in oncology and drug development due to its potent and selective inhibition of Axl receptor tyrosine kinase. This in-depth guide provides a comprehensive overview of this compound's binding affinity, selectivity profile, and the experimental methodologies used for its characterization.
This compound demonstrates a strong binding affinity for Axl kinase with a reported half-maximal inhibitory concentration (IC50) of 41.5 nM.[1] This potency, coupled with a favorable selectivity profile against other kinases, positions this compound as a valuable probe for studying Axl-driven cellular processes and as a lead compound for the development of targeted cancer therapies.
Binding Affinity and Selectivity Profile
The inhibitory activity of this compound has been quantified against a panel of kinases to determine its selectivity. The following tables summarize the available quantitative data.
| Kinase | IC50 (nM) |
| AXL | 41.5 |
Table 1: Biochemical Binding Affinity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against Axl kinase, indicating its potent inhibitory activity.
| Cell Line | Assay | GI50 (µM) |
| SKOV3 | Anti-proliferative | 1.02 |
Table 2: Cellular Activity of this compound. This table showcases the growth inhibition (GI50) of this compound in the SKOV3 ovarian cancer cell line, demonstrating its effect on cancer cell proliferation.
Experimental Protocols
The characterization of this compound's binding affinity and cellular activity involves specific biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
Biochemical Kinase Inhibition Assay
The in vitro inhibitory activity of this compound against Axl kinase is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Workflow for Biochemical Kinase Inhibition Assay:
Caption: Workflow for a typical biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: All reagents, including recombinant Axl kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP, are prepared in a kinase assay buffer. This compound is serially diluted to various concentrations.
-
Kinase Reaction: The Axl kinase and the inhibitor (this compound) are pre-incubated together in the assay plate. The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the level of phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, directly correlating with kinase activity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (GI50)
The anti-proliferative activity of this compound is assessed using a cell-based assay that measures the growth inhibition of cancer cells.
Workflow for Cellular Proliferation Assay:
Caption: Workflow for a cellular proliferation (GI50) assay.
Detailed Protocol:
-
Cell Seeding: SKOV3 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a prolonged period, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: After the incubation period, a cell viability reagent, such as CellTiter-Glo®, is added to the wells. This reagent measures the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: The luminescence signal is measured, and the percentage of cell growth inhibition is calculated for each concentration of this compound compared to untreated control cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 (growth arrest-specific 6), initiates a cascade of downstream signaling events. These pathways are crucial in regulating cell survival, proliferation, migration, and invasion. The aberrant activation of the Axl signaling pathway is implicated in the progression of various cancers and the development of drug resistance.
Axl Signaling Pathway Diagram:
Caption: Overview of the Axl signaling pathway.
This guide provides a foundational understanding of this compound's biochemical and cellular characteristics, essential for researchers and drug development professionals working on Axl-targeted therapies. The detailed protocols and pathway diagram offer practical insights for designing and interpreting experiments involving this potent and selective Axl inhibitor.
References
Role of Axl signaling in tumor microenvironment
An In-depth Technical Guide on the Role of Axl Signaling in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in the intricate landscape of the tumor microenvironment (TME).[1][2][3][4] Initially identified as an oncogene, Axl is now recognized for its multifaceted roles in promoting tumor progression, metastasis, and resistance to a broad spectrum of cancer therapies.[5][6][7] Its expression is frequently upregulated in a variety of malignancies and often correlates with a poor prognosis.[6][8] This technical guide provides a comprehensive overview of Axl signaling in the TME, focusing on its molecular mechanisms, its impact on tumor biology, and its potential as a therapeutic target.
The Axl Signaling Axis
Axl Receptor and Gas6 Ligand
The Axl receptor is a transmembrane protein characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[4] The primary ligand for Axl is the growth arrest-specific 6 (Gas6) protein.[1][4][9] Gas6 is a vitamin K-dependent protein that bridges Axl to phosphatidylserine exposed on the surface of apoptotic cells, a key interaction in the process of efferocytosis.[10]
Activation of Axl Signaling
The canonical activation of Axl occurs upon binding of its ligand, Gas6. This binding induces receptor dimerization (homodimerization or heterodimerization with other TAM family members) and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][11] This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby initiating a complex network of intracellular signaling pathways.[1][9]
Downstream Signaling Pathways
Activated Axl serves as a hub for the activation of several key signaling pathways that are fundamental to cancer cell behavior. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Axl activation leads to the recruitment and activation of the p85 regulatory subunit of PI3K, which in turn activates Akt.[12]
-
MAPK/ERK Pathway: This cascade is a central regulator of cell proliferation, differentiation, and survival. Axl signaling can activate the Ras/Raf/MEK/ERK module, contributing to uncontrolled cell division.[11]
-
JAK/STAT Pathway: This pathway is involved in immune responses, inflammation, and cell proliferation. Axl has been shown to activate STAT3, which can promote tumor cell survival and immune evasion.[3]
-
NF-κB Pathway: This transcription factor plays a key role in inflammation, immunity, and cell survival. Axl signaling can lead to the activation of NF-κB, promoting the expression of anti-apoptotic genes.
Below is a diagram illustrating the core Axl signaling pathway.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AXL/Gas6 signaling mechanisms in the hypothalamic-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-3: A Technical Guide for the Study of Axl Kinase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and the development of therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. The development of selective inhibitors targeting Axl is therefore of significant interest for both basic research and clinical applications. Axl-IN-3 is a potent and selective, orally active small molecule inhibitor of Axl kinase. This technical guide provides an in-depth overview of this compound as a tool for studying Axl biology, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Biochemical and Cellular Activity of this compound
This compound is an indazole-based compound identified through a fragment-based lead discovery approach. It demonstrates potent and selective inhibition of Axl kinase.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 41.5 nM | Biochemical Assay | [1][2] |
| GI50 | 1.02 µM | SKOV3 cells | [2] |
Table 1: Biochemical and Cellular Potency of this compound. IC50 represents the half-maximal inhibitory concentration in a biochemical assay, while GI50 is the concentration causing 50% growth inhibition in a cellular assay.
In Vivo Pharmacokinetics of this compound
Pharmacokinetic studies in mice have demonstrated that this compound possesses reasonable oral bioavailability, making it a suitable tool for in vivo studies.
| Parameter | Value | Dosing |
| Tmax | 0.25 hr | 5 mg/kg (oral) |
| Cmax | 460 ng/mL | 5 mg/kg (oral) |
| T1/2 | 2.46 hr | 5 mg/kg (oral) |
| AUC | 1620 ng*hr/mL | 5 mg/kg (oral) |
Table 2: Pharmacokinetic Properties of this compound in Mice. Tmax: time to reach maximum plasma concentration; Cmax: maximum plasma concentration; T1/2: elimination half-life; AUC: area under the curve.[2]
Axl Signaling Pathways
Axl activation, typically initiated by its ligand Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling events that regulate key cellular processes. This compound, by inhibiting the kinase activity of Axl, effectively blocks these downstream pathways.
Ligand-Dependent Axl Activation and Downstream Signaling
Caption: Axl signaling cascade initiated by Gas6 binding.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Axl Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant Axl kinase
-
Axl substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 5 µL reaction volume, add 1.25 µL of 4X this compound dilutions or vehicle (DMSO) to the wells.
-
Add 1.25 µL of 4X Axl enzyme solution.
-
Add 2.5 µL of 2X substrate/ATP mix to initiate the reaction. The final ATP concentration should be at its Km for Axl.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the Axl Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay) in SKOV3 Cells
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
SKOV3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Seed SKOV3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI₅₀ value.
Western Blotting for Axl and ERK Phosphorylation
This technique is used to detect changes in the phosphorylation status of Axl and its downstream effector ERK in response to this compound treatment.
Materials:
-
SKOV3 cells
-
This compound
-
Gas6 (optional, for stimulating Axl phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Axl (e.g., Tyr702)
-
Total Axl
-
Phospho-p44/42 MAPK (ERK1/2) (e.g., Thr202/Tyr204)
-
Total p44/42 MAPK (ERK1/2)
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed SKOV3 cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for 1 hour.
-
(Optional) Stimulate cells with Gas6 for 10-15 minutes to induce Axl phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Caption: Western Blotting Workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the complex biology of the Axl receptor tyrosine kinase. Its potency, selectivity, and oral bioavailability make it a versatile tool for in vitro and in vivo investigations. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of Axl inhibition in various biological contexts. A deeper understanding of the Axl signaling network, facilitated by tools like this compound, will be instrumental in the development of novel therapeutic strategies for Axl-driven diseases.
References
Methodological & Application
Axl-IN-3: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cell-based assays with Axl-IN-3, a potent and selective inhibitor of the Axl receptor tyrosine kinase. The following protocols and data are intended to facilitate the investigation of this compound's biological activity and its potential as a therapeutic agent.
Introduction
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Overexpression and activation of Axl are implicated in the progression and therapeutic resistance of numerous cancers.[1][2][3][4] this compound is a small molecule inhibitor that targets the kinase activity of Axl, thereby blocking its downstream signaling pathways.[5]
Mechanism of Action
Axl signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2] This binding event leads to the dimerization and autophosphorylation of the Axl receptor, creating docking sites for downstream signaling proteins.[2] The activation of Axl triggers several key signaling cascades, including the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways, which collectively promote cancer cell survival and proliferation.[1][6] Axl inhibitors like this compound act by competing with ATP for the binding site in the Axl kinase domain, thus preventing autophosphorylation and the subsequent activation of these downstream pathways.[7][8]
Quantitative Data Summary
The biological activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Biochemical Kinase Assay | IC₅₀ | 41.5 nM | Recombinant Axl | [5] |
| Cell Proliferation Assay | GI₅₀ | 1.02 µM | SKOV3 | [5] |
| Cellular Phosphorylation Assay | Effective Concentration | 1 - 10 µM | SKOV3 | [5] |
Table 1: Summary of this compound In Vitro Activity. IC₅₀ represents the half-maximal inhibitory concentration in a biochemical assay, while GI₅₀ is the half-maximal growth inhibition concentration in a cell-based assay.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of Axl signaling and the workflow for its inhibition by this compound, the following diagrams are provided.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell Viability Assay.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound.
Cell Proliferation (Growth Inhibition) Assay
This protocol is designed to determine the GI₅₀ value of this compound in the SKOV3 human ovarian cancer cell line.
Materials:
-
SKOV3 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for compound dilution)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count SKOV3 cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the GI₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Axl Phosphorylation Inhibition Assay
This protocol describes how to measure the inhibition of Axl autophosphorylation in SKOV3 cells treated with this compound.
Materials:
-
SKOV3 cells
-
Serum-free growth medium
-
Complete growth medium
-
This compound
-
DMSO
-
Recombinant human Gas6 (optional, for stimulation)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-Axl (Tyr779 or pan-Tyr) ELISA kit
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SKOV3 cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
(Optional) Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes to induce Axl phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
ELISA:
-
Perform the phospho-Axl ELISA according to the manufacturer's instructions.
-
Briefly, add equal amounts of protein lysate to the wells of the ELISA plate pre-coated with a capture antibody for total Axl.
-
Incubate, wash, and then add a detection antibody that specifically recognizes phosphorylated Axl.
-
Add a secondary antibody conjugated to HRP, followed by the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the phospho-Axl signal to the total protein concentration.
-
Compare the phospho-Axl levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition. A dose-dependent reduction in the phospho-Axl signal is expected.[5]
-
References
- 1. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. arcusbio.com [arcusbio.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Axl-IN-3 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Axl-IN-3, a potent and selective Axl kinase inhibitor, in preclinical xenograft mouse models. The following sections detail the mechanism of action of Axl, protocols for in vivo studies, and relevant data for experimental planning.
Introduction to Axl and this compound
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and its overexpression is implicated in various cancers, contributing to poor prognosis and the development of drug resistance.[1] Activation of AXL promotes cancer cell survival, proliferation, migration, and invasion.[2] this compound is a potent, selective, and orally active inhibitor of AXL kinase with an IC50 of 41.5 nM.[1] In vitro studies have demonstrated that this compound can inhibit AXL signaling, leading to a reduction in phosphorylated AXL (pAXL) and downstream effectors like pERK1/2.[1] It has also shown anti-proliferative activity in cancer cell lines such as the ovarian cancer cell line SKOV3, with a GI50 of 1.02 μM.[1]
Axl Signaling Pathway
The Axl signaling pathway is a critical regulator of cell fate. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cancer progression.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic data for this compound.
| Parameter | Value | Reference |
| IC50 (Axl Kinase) | 41.5 nM | [1] |
| GI50 (SKOV3 cells) | 1.02 μM | [1] |
| Parameter | Value | Conditions | Reference |
| Dose | 5 mg/kg | Oral administration in mice | [1] |
| Tmax | 0.25 hr | Oral administration in mice | [1] |
| Cmax | 460 ng/mL | Oral administration in mice | [1] |
| T1/2 | 2.46 hr | Oral administration in mice | [1] |
| AUC | 1620 ng*hr/mL | Oral administration in mice | [1] |
Experimental Protocols
Formulation of this compound for Oral Gavage
Note: The exact formulation for this compound used in the primary study is not publicly available. The following is a general protocol for formulating poorly soluble kinase inhibitors for oral administration in mice. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for in vivo studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile water for injection
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For a methylcellulose-based vehicle, slowly add the methylcellulose to sterile water while stirring to avoid clumping. Add Tween 80 and mix thoroughly.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Suspension Preparation:
-
In a sterile microcentrifuge tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old. The choice of strain may depend on the tumor cell line used.
Cell Lines:
-
A cancer cell line with documented Axl expression (e.g., SKOV3 for ovarian cancer, or other relevant cell lines for the cancer type of interest).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Syringes (1 mL) with 27-30 gauge needles
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^6 to 10x10^6 cells per 100-200 µL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or the vehicle control daily via oral gavage. The exact dose and schedule may need to be optimized.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Collection:
-
Continue treatment for the duration specified in the study design (e.g., 21-28 days) or until the tumors in the control group reach the predetermined humane endpoint (e.g., >1500 mm³ or signs of ulceration).
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for pAxl).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Compare the average tumor volume in the this compound treated group to the vehicle control group.
-
Toxicity Assessment: Monitor changes in body weight and any adverse clinical signs. A significant loss of body weight (>20%) may indicate toxicity.
-
Pharmacodynamic (PD) Markers: Analyze tumor tissues for the levels of pAxl and downstream signaling proteins to confirm target engagement by this compound.
Logical Relationship of Experimental Design
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). Researchers should optimize protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Axl-IN-3 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-3 is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase, with an IC50 of 41.5 nM[1]. The AXL signaling pathway is a critical driver in various aspects of cancer progression, including proliferation, survival, migration, and invasion[2][3][4]. Overexpression of AXL is associated with poor prognosis and the development of resistance to various cancer therapies[2][4][5]. These application notes provide a summary of the available in vivo data for this compound and a representative protocol for its use in preclinical xenograft models, based on established methodologies for AXL inhibitors.
AXL Signaling Pathway
The AXL receptor is activated by its ligand, Growth Arrest-Specific 6 (GAS6). This binding event leads to the dimerization of the receptor and subsequent autophosphorylation of tyrosine residues in its intracellular domain[5]. This phosphorylation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT pathways, which collectively promote cancer cell survival and proliferation[2][3][6].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other representative AXL inhibitors from in vivo studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration | Dosage | Reference |
| Tmax | 0.25 hr | Mouse | Oral | 5 mg/kg | [1] |
| Cmax | 460 ng/mL | Mouse | Oral | 5 mg/kg | [1] |
| T1/2 | 2.46 hr | Mouse | Oral | 5 mg/kg | [1] |
| AUC | 1620 ng*hr/mL | Mouse | Oral | 5 mg/kg | [1] |
Table 2: Representative In Vivo Efficacy of AXL Inhibitors in Xenograft Models
| Compound | Dosage and Schedule | Animal Model | Tumor Model | Efficacy | Reference |
| Novel AXL Inhibitor | 25, 50, 100 mg/kg, once daily | Mice | BaF3/TEL-AXL Xenograft | 89.8%, 103.9%, 104.8% Tumor Growth Inhibition | [7] |
| MP470 | 60 mg/kg | Athymic Nude Mice | DU145-DR Xenograft | Significant tumor growth inhibition | [6] |
| YD | 1 mg/kg, once daily for 21 days | BALB/c-nude mice | H292 Xenograft | Significant suppression of tumor growth | [8] |
Experimental Protocols
The following is a representative protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model, based on common practices for AXL inhibitors.
Objective:
To assess the anti-tumor activity of this compound in a murine subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 in sterile water)[9]
-
Cancer cell line with known AXL expression (e.g., SKOV3, H292)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
Experimental Workflow:
Procedure:
-
Cell Culture and Inoculation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse[6].
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare this compound in the chosen vehicle. The formulation should be prepared fresh daily.
-
Administer this compound orally (e.g., via gavage) to the treatment group(s) at the desired dose(s) (e.g., 5-50 mg/kg) once daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum volume.
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
-
Tissue Analysis (Optional):
-
Excise tumors and process for further analysis, such as western blotting to assess the inhibition of AXL phosphorylation or immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).
-
Conclusion
This compound is a promising AXL inhibitor with demonstrated oral bioavailability in mice. The provided protocols and data offer a framework for designing and executing in vivo studies to further evaluate its therapeutic potential. Researchers should optimize dosage and treatment schedules based on the specific tumor model and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]
- 5. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AXL overcomes resistance to docetaxel therapy in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-3 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and working with the Axl kinase inhibitor, Axl-IN-3, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO). This document includes an overview of this compound, detailed protocols for determining its solubility and stability, and a summary of the Axl signaling pathway.
Introduction to this compound
This compound is a potent and selective inhibitor of Axl receptor tyrosine kinase (RTK), a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1][2] The Axl signaling pathway is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][3] Overexpression of Axl is associated with poor prognosis and drug resistance in several types of cancer, making it a significant target for therapeutic intervention.[3][4] this compound has been identified as an orally active inhibitor with anti-proliferative activity.[5] Accurate characterization of its solubility and stability in common laboratory solvents like DMSO is crucial for reliable experimental results in drug discovery and development.
This compound Solubility and Stability in DMSO
Solubility Data
The following table should be populated with experimentally determined solubility data for this compound in DMSO. A detailed protocol for determining kinetic solubility is provided in Section 3.1.
| Parameter | Value | Units | Method |
| Kinetic Solubility in DMSO | TBD | mM | Nephelometry / UV-Vis |
| Maximum Stock Concentration | TBD | mM | Experimental Titration |
TBD: To Be Determined
Stability and Storage Recommendations
Proper storage of this compound stock solutions in DMSO is essential to maintain its integrity and activity. General recommendations for small molecules in DMSO suggest storing aliquots at low temperatures to minimize degradation.[6] A detailed protocol for assessing stability is provided in Section 3.2.
| Storage Condition | Recommended Duration | Notes |
| -20°C in DMSO | 1 month[6] | Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. |
| -80°C in DMSO | 6 months[6] | Preferred for long-term storage. Ensure vials are tightly sealed to prevent moisture absorption. |
| Room Temperature in DMSO | Not Recommended | Significant degradation may occur.[7] A study on various compounds showed a 48% loss after one year at room temperature.[8] |
Experimental Protocols
The following protocols provide detailed methodologies for determining the kinetic solubility and assessing the stability of this compound in DMSO.
Protocol for Determining Kinetic Solubility in DMSO
This protocol describes a method for determining the kinetic solubility of this compound in an aqueous buffer after being introduced from a DMSO stock solution, a common scenario in biological assays. Nephelometry is used here as the detection method.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with light scattering capabilities
-
Multichannel pipette
-
Ultrasonic bath
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM). Use an ultrasonic bath to aid dissolution if necessary.
-
Create a Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 50 mM down to 0.1 mM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO dilution plate to a new 96-well assay plate. Include a DMSO-only control.
-
Add Aqueous Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS to each well of the assay plate using a multichannel pipette. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Immediately place the plate in the nephelometer.
-
Shake the plate for 1-2 minutes.
-
Measure the light scattering at regular intervals (e.g., every 5 minutes for 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Plot the light scattering signal against the compound concentration.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.
-
Protocol for Assessing Stability in DMSO
This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound in a DMSO solution over time under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Autosampler vials
-
Incubators/storage units set to desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
Procedure:
-
Prepare Samples: Aliquot the 10 mM this compound stock solution in DMSO into multiple autosampler vials for each storage condition to be tested.
-
Time-Zero Analysis (T=0): Immediately analyze one of the freshly prepared aliquots using a validated LC-MS method to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Storage: Place the remaining vials in their respective storage conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
For frozen samples, allow them to thaw completely at room temperature before analysis.
-
Analyze the samples by LC-MS using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak area from the chromatogram.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile. A compound is often considered stable if >90% of the initial concentration remains.
-
Axl Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound.
Axl Signaling Pathway
The Axl receptor, upon binding its ligand Gas6, dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cell proliferation, survival, and migration.[1][9][10] this compound acts by inhibiting the kinase activity of Axl, thereby blocking these downstream signals.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-Axl Inhibition by Axl-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Axl phosphorylation (p-Axl) using the small molecule inhibitor Axl-IN-3 via Western blotting. The Axl receptor tyrosine kinase is a critical mediator in various cellular processes, including cell survival, proliferation, and migration.[1][2] Its overexpression and activation are linked to poor prognosis and drug resistance in numerous cancers.[1][3] this compound is a potent inhibitor that targets the kinase activity of Axl, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[4][5] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain of Axl.[4][6] This activation triggers several downstream pathways, including the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways, which collectively promote cell survival, proliferation, and migration.[1][4][7] Small molecule inhibitors like this compound typically bind to the ATP-binding site of the Axl kinase domain, preventing its activation and subsequent signaling.[1]
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for p-Axl Western Blot
The following diagram outlines the key steps for assessing the inhibition of Axl phosphorylation by this compound.
Caption: Experimental workflow for Western blot analysis of p-Axl.
Quantitative Data: Inhibition of Axl Phosphorylation
The following table summarizes the dose-dependent inhibition of Axl phosphorylation in JeKo-1 mantle cell lymphoma cells treated with the Axl inhibitor bemcentinib, which is functionally similar to this compound.[8]
| Treatment Group | Concentration (µM) | p-Axl Level (Relative to Control) |
| Control (DMSO) | 0 | 1.00 |
| Bemcentinib | 0.5 | Reduced |
| Bemcentinib | 1.0 | Significantly Reduced |
| Bemcentinib | 2.0 | Markedly Reduced |
| Bemcentinib | 4.0 | Substantially Reduced |
Data is qualitative as presented in the source material, indicating a dose-dependent decrease in p-Axl levels.[8]
Detailed Protocol: Western Blot for p-Axl
This protocol provides a step-by-step guide for performing a Western blot to detect changes in Axl phosphorylation upon treatment with this compound.
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., NCI-H1299, JeKo-1) to 70-80% confluency.[8][9]
-
Treat cells with varying concentrations of this compound (or a similar Axl inhibitor) for the desired time (e.g., 4 hours).[10] Include a vehicle control (e.g., DMSO).
-
For a positive control, you can stimulate serum-starved cells with Gas6 (e.g., 100 ng/mL for 10 minutes) to induce Axl phosphorylation.[9][11]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA or NP-40 Lysis Buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes.[12]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).[10]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[12]
4. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
A wet transfer at 200 mA for 120 minutes is recommended.[12]
6. Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
7. Primary Antibody Incubation:
-
Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10][12]
9. Detection:
-
Wash the membrane three times with TBST for 5 minutes each.[12]
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[10]
10. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Axl band intensity to the total Axl band intensity and then to the loading control.
-
Compare the normalized p-Axl levels in this compound treated samples to the vehicle control to determine the extent of inhibition.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Axl-IN-3 Treatment and Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Axl tyrosine kinase inhibitor, Axl-IN-3, including its mechanism of action, a summary of sensitive cell lines, and detailed protocols for assessing its efficacy.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 41.5 nM[1]. AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in various cancers, contributing to tumor growth, metastasis, and the development of drug resistance[2][3][4]. AXL signaling promotes cell survival, proliferation, and migration through the activation of downstream pathways, including the PI3K/AKT and RAS/MEK/ERK pathways[2][5][6]. This compound exerts its anti-cancer effects by inhibiting AXL phosphorylation, thereby blocking these downstream signaling cascades.
Cell Lines Sensitive to this compound Treatment
This compound has demonstrated anti-proliferative activity in various cancer cell lines. The sensitivity to this compound and other AXL inhibitors is often correlated with the level of AXL expression. High AXL expression is frequently observed in mesenchymal-like cancer cells and is associated with resistance to other targeted therapies[7].
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| SKOV3 | Ovarian Cancer | 1.02 (GI50) | This compound treatment in SKOV3 cells leads to a dose-dependent reduction in phosphorylated AXL (pAXL) and downstream pERK1/2 levels[1]. |
| Other AXL Inhibitor Sensitive Lines (for context) | |||
| Calu-1, H2250, H1299 | Non-Small Cell Lung Cancer (NSCLC) | 0.67 to >9.61 (IC50 for BGB324) | Sensitivity to the AXL inhibitor BGB324 varies across a panel of NSCLC cell lines[8]. |
| MDA-MB-231, HCC1806 | Triple-Negative Breast Cancer (TNBC) | Not specified | AXL is overexpressed in a subset of TNBC, and its inhibition can suppress cell proliferation and migration[9]. |
| JeKo-1, Mino, SP53, Maver-1 | Mantle Cell Lymphoma (MCL) | 1 to 2 (EC50 for bemcentinib) | The AXL inhibitor bemcentinib induces cell cycle arrest and apoptosis in MCL cell lines[10]. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the AXL signaling pathway and a general workflow for evaluating the efficacy of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. AXL ANTIBODIES - Patent 2220121 [data.epo.org]
- 5. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragments vs AXL, with help from an ELF [practicalfragments.blogspot.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Axl-IN-3 Combination Therapy with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms driving this resistance is the activation of the AXL receptor tyrosine kinase signaling pathway. AXL activation can bypass EGFR blockade, leading to sustained downstream signaling and cell survival.
Axl-IN-3 is a potent and selective inhibitor of AXL kinase.[1] Combination therapy involving AXL inhibitors, such as this compound, and EGFR inhibitors presents a promising strategy to overcome acquired resistance and enhance therapeutic efficacy. These application notes provide a summary of the preclinical rationale, quantitative data from relevant studies, and detailed protocols for key experiments to evaluate the synergistic effects of this combination therapy.
Rationale for Combination Therapy
Upregulation and activation of AXL have been identified as a key mechanism of acquired resistance to EGFR TKIs, including erlotinib and osimertinib, in EGFR-mutant NSCLC.[2][3][4] AXL activation can occur in the absence of secondary EGFR mutations (like T790M) or MET amplification, representing a distinct resistance pathway.[2] This activation is often associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which contributes to a more aggressive and drug-resistant tumor profile.
Pharmacologic inhibition of AXL has been shown to restore sensitivity to EGFR inhibitors in resistant cancer cell lines and in vivo models.[2][3] The combination of an AXL inhibitor and an EGFR TKI can lead to a more profound and durable inhibition of downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of AXL inhibitors and EGFR inhibitors in various cancer cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | EGFR Inhibitor | AXL Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Fold-change in EGFRi Sensitivity | Reference |
| HCC827/ER | Erlotinib | NPS-1034 | >10 µM (Erlotinib) | Synergistic inhibition | Not specified | [5] |
| A549 | Erlotinib | Cabozantinib (Axl/c-Met inhibitor) | 5.3 µM (Erlotinib) | 1 µM (Combination) | 5.3 | [6] |
| HCC827-ER3 | Erlotinib | MGCD265 | >10 µM (Erlotinib) | Significantly lower | Not specified | [3] |
| HCC827-ER3 | Erlotinib | R428 (Bemcentinib) | >10 µM (Erlotinib) | Significantly lower | Not specified | [3] |
| PC9/ER | Erlotinib | Not specified | 4.628 µM | Not specified | Not applicable | [7] |
| HCC827/ER | Erlotinib | Not specified | 10.476 µM | Not specified | Not applicable | [7] |
| HCC827 (parental) | Erlotinib | Not specified | 0.447 µM | Not specified | Not applicable | [7] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Notes | Reference |
| HCC827/GR | Gefitinib + NPS-1034 | Significantly greater than single agents | Synergistic tumor growth inhibition | [5] |
| A431 | Erlotinib + Berberine (affects EGFR/Axl) | 78.06% (Combination) | Greater than Erlotinib (64.58%) or Berberine (67.73%) alone | [8] |
| PC9 | Osimertinib + ONO-7475 | Markedly regressed tumors and delayed regrowth | Combination more effective than osimertinib alone | [9][10] |
| H1650 | Osimertinib + ONO-7475 + BGJ398 | Considerably suppressed tumor regrowth | Triple combination showed enhanced efficacy | [11] |
| PC9 | Erlotinib + Cisplatin | Significantly greater than single agents | Combination led to tumor shrinkage | [7] |
Signaling Pathways and Experimental Workflows
AXL-Mediated EGFR Inhibitor Resistance Signaling Pathway
The following diagram illustrates the signaling pathway by which AXL activation confers resistance to EGFR inhibitors. EGFR inhibition leads to the upregulation of AXL, which then activates downstream pro-survival pathways, bypassing the EGFR blockade.
Experimental Workflow for Evaluating Combination Therapy
This workflow outlines the key steps to assess the efficacy of this compound and EGFR inhibitor combination therapy, from in vitro cell-based assays to in vivo animal models.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to determine the effect of this compound and an EGFR inhibitor on the viability of cancer cell lines.
Materials:
-
EGFR inhibitor-sensitive and -resistant cancer cell lines (e.g., HCC827, HCC827-ER)
-
Complete cell culture medium
-
This compound (and other AXL inhibitors like R428, MGCD265)
-
EGFR inhibitor (e.g., Erlotinib, Osimertinib)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the EGFR inhibitor in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the EGFR inhibitor alone, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values for each treatment condition.
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the AXL and EGFR signaling pathways following treatment with the inhibitors.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, an EGFR inhibitor, or the combination for a specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and EGFR inhibitor combination therapy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
EGFR inhibitor-resistant cancer cells (e.g., HCC827-ER)
-
Matrigel (optional)
-
This compound and EGFR inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, EGFR inhibitor alone, combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous tolerability and efficacy studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze the tumors by weighing them and performing further analyses such as Western blotting or immunohistochemistry.
-
Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
-
Conclusion
The combination of this compound with EGFR inhibitors represents a scientifically sound strategy to overcome acquired resistance in EGFR-mutant cancers. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of this combination therapy. Careful execution of these experiments will be crucial in advancing our understanding and clinical application of AXL-targeted therapies in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Triple combination therapy comprising osimertinib, an AXL inhibitor, and an FGFR inhibitor improves the efficacy of EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Axl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of cellular processes including survival, proliferation, and migration.[1] Overexpression and activation of Axl have been implicated in the progression and therapeutic resistance of various cancers.[2][3][4] The Axl signaling pathway, upon activation by its ligand Gas6, triggers downstream cascades such as PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.[1][5] Consequently, inhibition of Axl has emerged as a promising strategy in cancer therapy.
Axl-IN-3 is a potent and selective small molecule inhibitor of Axl kinase activity. By blocking the phosphorylation of Axl, this compound effectively downregulates the pro-survival signaling pathways, leading to the induction of apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway
The following diagram illustrates the Axl signaling pathway and the mechanism of action for this compound in promoting apoptosis.
References
- 1. oncotarget.com [oncotarget.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Axl Inhibition in Immune Cell Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Axl inhibitors, such as Axl-IN-3, in co-culture with various immune cells. The provided protocols offer detailed methodologies for key experiments to study the immunomodulatory effects of Axl inhibition.
Introduction to Axl and Its Role in the Tumor Microenvironment
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, MerTK) family.[1][2] Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), the Axl signaling pathway is activated, playing a crucial role in cellular processes like proliferation, survival, and migration.[3][4] In the context of oncology, Axl is frequently overexpressed in various cancers and is associated with poor prognosis and drug resistance.[2][4][5]
Axl is also expressed on a variety of immune cells, including macrophages, dendritic cells (DCs), and T cells, where it generally plays an immunosuppressive role.[1][6][7] By inhibiting Axl, it is possible to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immunity.[2][8] Axl inhibitors are being investigated as standalone therapies and in combination with other treatments like immune checkpoint inhibitors.[2][8][9]
Effects of Axl Inhibition on Immune Cells in Co-Culture
Axl inhibition has demonstrated significant and diverse effects on various immune cell populations in co-culture systems, leading to a more robust anti-tumor immune response.
Macrophages
Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment and can be polarized into two main phenotypes: the anti-inflammatory and pro-tumoral M2 phenotype, and the pro-inflammatory and anti-tumoral M1 phenotype. Axl signaling is implicated in promoting the M2 polarization of macrophages.[10][11][12]
Inhibition of Axl can shift the balance from an M2 to an M1 phenotype.[12] In co-culture systems of macrophages and cancer cells, Axl inhibitors have been shown to modulate cytokine profiles, for instance by upregulating pro-inflammatory cytokines like CXCL10 and downregulating anti-inflammatory cytokines such as IL-10.[12] Studies have also indicated that Axl expression is significantly upregulated in THP-1-derived macrophages when exposed to tumor cell-conditioned medium, suggesting Axl's role in M2 polarization.[12]
| Parameter | Effect of Axl Inhibition | Immune Outcome |
| Macrophage Polarization | Skews from M2 to M1 phenotype[10][11][12] | Enhanced anti-tumor immunity |
| Cytokine Secretion | Increased pro-inflammatory cytokines (e.g., IL-6, TNF-α)[10] | Promotion of inflammatory microenvironment |
| Decreased anti-inflammatory cytokines (e.g., IL-10, TGF-β)[10] | Reduction of immunosuppression | |
| Gene Expression | Decreased M2 markers (e.g., Arg1, Fizz1)[10] | Shift towards anti-tumor phenotype |
| Increased M1 markers (e.g., iNOS)[10] |
T Cells
Axl is expressed on T cells and its inhibition can enhance their anti-tumor functions.[1][6][13] Specifically, Axl inhibition has been shown to favor a Th1-polarization of T cells, which is critical for cell-mediated immunity against tumors, while reducing the Th2 response.[1][13] In co-cultures, particularly with myeloid cells, Axl inhibitors can reverse the inhibition of Chimeric Antigen Receptor (CAR) T cell proliferation and enhance their effector functions.[1][6] This is achieved in part by targeting M2-polarized macrophages that suppress T cell activity.[1][6]
| Parameter | Effect of Axl Inhibition | Immune Outcome |
| T Cell Polarization | Promotes Th1 phenotype[13] | Enhanced cell-mediated anti-tumor immunity |
| Reduces Th2 phenotype[1][6] | ||
| CAR-T Cell Function | Reverses myeloid-induced inhibition of proliferation[1][6] | Improved CAR-T cell efficacy |
| Enhances effector functions[1][6] | ||
| Regulatory T cells (Tregs) | Preferential reduction of Tregs[13] | Reduced immunosuppression |
| Inhibitory Receptors | Significant reduction of inhibitory receptors[13] | Increased T cell activation |
Dendritic Cells (DCs)
Dendritic cells are crucial for initiating anti-tumor immune responses through antigen presentation to T cells. Axl signaling can suppress DC function.[14] Inhibition of Axl has been shown to promote the accumulation and activation of conventional dendritic cells (cDCs), particularly the CD103+ subtype, which is adept at cross-presenting tumor antigens to CD8+ T cells.[8][9] Furthermore, Axl inhibition can induce the migration of DCs, potentially leading to enhanced T cell priming in the lymph nodes.[15] The loss of Axl on DCs, but not macrophages, has been shown to be sufficient to slow tumor growth, a process that relies on type I interferon (IFN) signaling.[16]
| Parameter | Effect of Axl Inhibition | Immune Outcome |
| DC Accumulation | Promotes accumulation of CD103+ cDCs within tumors[8] | Enhanced antigen presentation and T cell priming |
| DC Activation | Enhances activation of CD103+ cDCs[8] | |
| DC Migration | Induces DC migration[15] | Improved initiation of adaptive immune response |
| Type I IFN Signaling | Enhances STING agonist effectiveness and improves cross-priming[16] | Strengthened anti-tumor immune response |
Signaling Pathways and Experimental Workflows
Axl Signaling Pathway in Immune Suppression
The Gas6/Axl signaling pathway in immune cells often leads to an immunosuppressive phenotype. Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating downstream signaling cascades including PI3K/AKT, NF-κB, and STAT pathways.[2][3][17] This can lead to the polarization of macrophages to an M2 phenotype, suppression of DC activation, and a shift in T cell responses towards a Th2 phenotype.
Caption: Axl signaling pathway leading to immunosuppression.
General Experimental Workflow for Co-culture Assays
Studying the effects of an Axl inhibitor like this compound in a co-culture system typically involves isolating immune cells and co-culturing them with tumor cells in the presence of the inhibitor. The functional consequences are then assessed using various assays.
Caption: General workflow for Axl inhibitor co-culture experiments.
Experimental Protocols
Protocol 1: Macrophage Polarization Assay in a Co-culture System
Objective: To assess the effect of this compound on the polarization of macrophages co-cultured with tumor cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Tumor cell line (e.g., A549 lung cancer cells)[12]
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound (or other Axl inhibitor)
-
DMSO (vehicle control)
-
Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1, anti-CD206 for M2)
-
ELISA kits for relevant cytokines (e.g., IL-10, CXCL10)[12]
-
6-well tissue culture plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 6-well plate.
-
Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent macrophages with PBS. Add fresh RPMI-1640 medium and rest the cells for 24 hours.
-
-
Co-culture Setup:
-
Seed tumor cells (e.g., A549) onto a cell culture insert (0.4 µm pore size) in a separate plate or prepare tumor cell-conditioned medium by culturing tumor cells for 48 hours and collecting the supernatant.
-
Treat the differentiated macrophages with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or DMSO as a vehicle control for 2 hours.[1]
-
Add the tumor cell-conditioned medium to the macrophage culture or place the tumor cell-containing inserts into the wells with the macrophages.
-
-
Incubation:
-
Co-culture the cells for 48-72 hours.
-
-
Analysis:
-
Flow Cytometry:
-
Harvest the adherent macrophages by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against macrophage markers (CD68) and polarization markers (CD86 for M1, CD206 for M2).
-
Analyze the percentage of M1 and M2 macrophages by flow cytometry.
-
-
Cytokine Analysis:
-
Collect the co-culture supernatant.
-
Measure the concentration of M1- and M2-associated cytokines (e.g., CXCL10, IL-10) using ELISA or a cytometric bead array (CBA).[12]
-
-
Protocol 2: T Cell Proliferation and Activation Assay in a Myeloid Co-culture
Objective: To evaluate the effect of this compound on T cell (or CAR-T cell) proliferation and activation when co-cultured with immunosuppressive myeloid cells.
Materials:
-
Human T cells or CAR-T cells
-
Human monocytes (e.g., from PBMCs) or a monocytic cell line
-
Tumor cell line (if evaluating CAR-T cells, use a target-antigen expressing line)
-
T cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
This compound (or other Axl inhibitor)
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-γ, anti-IL-4)
-
96-well U-bottom tissue culture plates
Procedure:
-
Cell Preparation:
-
Isolate T cells from healthy donor PBMCs using magnetic bead separation.
-
If using CAR-T cells, use pre-transduced and expanded cells.
-
Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Isolate monocytes from PBMCs.
-
-
Co-culture Setup:
-
Seed the labeled T cells (or CAR-T cells) at 1 x 10^5 cells/well in a 96-well plate.
-
Add monocytes and tumor cells at an appropriate ratio (e.g., 1:5:1 for CAR-T:monocyte:tumor cells).[1]
-
Add varying concentrations of this compound or DMSO to the wells.
-
-
Incubation:
-
Culture the cells for 3-5 days.
-
-
Analysis:
-
T Cell Proliferation:
-
Harvest the cells and stain with anti-CD3 and anti-CD8 antibodies.
-
Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
-
T Cell Activation and Polarization:
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and a cell stimulation cocktail (e.g., PMA/Ionomycin).[1]
-
Harvest the cells and perform surface staining for CD3 and CD8.
-
Fix and permeabilize the cells, then perform intracellular staining for cytokines like IFN-γ (Th1) and IL-4 (Th2).[1]
-
Analyze the cytokine production by flow cytometry to determine T cell polarization.
-
-
Logical Relationship of Axl in the Tumor Immune Microenvironment
Axl's presence on both tumor and immune cells creates a complex network of interactions that ultimately favors tumor growth and immune evasion. Inhibiting Axl can disrupt these interactions at multiple levels.
Caption: Axl inhibition shifts the TME from immunosuppressive to anti-tumor.
References
- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AXL Inhibition in Macrophages Stimulates Host-versus-Leukemia Immunity and Eradicates Naïve and Treatment-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL receptor tyrosine kinase inhibition improves the anti-tumor effects of CD8+ T cells by inducing CD103+ dendritic cell-mediated T cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Axl inhibition on dendritic cells enhances STING anticancer therapy through type I interferon signaling | Sciety [sciety.org]
- 17. Immune Evasion Mechanism and AXL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Axl-IN-3 not showing activity in cell culture
Technical Support Center: Axl Inhibitors
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering a lack of activity with the Axl inhibitor, Axl-IN-3, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any cellular phenotype with this compound. What are the most common reasons for this lack of activity?
When a selective inhibitor like this compound fails to produce a response, the issue typically falls into one of three categories: problems with the inhibitor itself, suboptimal experimental setup, or inappropriate biological model.
Common Causes for Inactivity:
-
Inhibitor Integrity: The compound may have degraded due to improper storage or have poor solubility in your culture medium, preventing it from reaching its intracellular target.
-
Experimental Conditions: The concentration range may be too low, or the treatment duration may be too short to elicit a measurable biological response.
-
Biological Context: The most frequent issue is that the chosen cell line may not express sufficient levels of the Axl receptor, or the Axl signaling pathway may not be a primary driver of proliferation or survival in that specific cell line.[1][2] Axl expression is often elevated in cells with a mesenchymal phenotype and can be low in others.[1]
Q2: How can I confirm that my cell line is a suitable model for testing an Axl inhibitor?
For an Axl inhibitor to have an effect, its target must be present and active. Axl signaling is known to promote cell proliferation, survival, and migration through pathways like PI3K-AKT and MAPK-ERK.[3][4][5][6]
Verification Steps:
-
Confirm Axl Expression: Check for the presence of Axl protein in your cell line lysate via Western blot or mRNA via qRT-PCR.[7][8] Cell lines known to have high Axl expression, such as Calu-1 and H1299, can serve as positive controls.[7]
-
Confirm Pathway Activation: The mere presence of the Axl receptor is not enough; it must be active (phosphorylated) to signal. You can stimulate the pathway by adding its ligand, Gas6, to serum-starved cells.[4][9] An active pathway is indicated by the presence of phosphorylated Axl (p-Axl).
Q3: What is the most definitive way to test if this compound is engaging its target in my cells?
The most direct method to verify target engagement is to measure the phosphorylation status of Axl itself. A potent Axl inhibitor should block the receptor's autophosphorylation.[5][9]
Target Engagement Assay:
-
Culture your cells and serum-starve them to reduce baseline receptor tyrosine kinase activity.
-
Pre-treat the cells with a dose range of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant Gas6 ligand for a short period (e.g., 15-30 minutes) to induce Axl autophosphorylation.
-
Lyse the cells and perform a Western blot to detect phosphorylated Axl (p-Axl) and total Axl.
-
A successful inhibitor will show a dose-dependent decrease in the p-Axl signal relative to the total Axl signal.
Q4: I've confirmed my inhibitor is working, but I still don't see a change in cell viability. Why?
Axl's role can be context-dependent.[10] While it often contributes to proliferation and survival, in some cells, its primary role may be in migration, invasion, or therapy resistance.[2][11][12] Consider performing alternative assays, such as a transwell migration assay or scratch assay, to evaluate the inhibitor's effect on cell motility.
Additionally, cancer cells can develop resistance. One mechanism is the proteolytic cleavage of the Axl extracellular domain by ADAM10 and ADAM17 metalloproteinases.[13][14] This "shedding" creates soluble Axl (sAxl), which may act as a decoy for the Gas6 ligand, potentially altering the signaling landscape.[14][15]
Troubleshooting Guide
The following table summarizes potential issues and recommended solutions to address the lack of this compound activity.
| Potential Problem | Possible Cause(s) | Recommended Solution |
| Inhibitor Inactivity | 1. Degradation: Compound is sensitive to light, temperature, or freeze-thaw cycles. 2. Precipitation: Inhibitor is not fully soluble in DMSO stock or precipitates upon dilution in aqueous cell culture media.[16] | 1. Prepare fresh stock solutions. Aliquot and store at -80°C, protected from light. 2. Visually inspect the media after adding the inhibitor for any signs of precipitation. If needed, gently warm the media or use a different formulation if available. |
| Suboptimal Assay | 1. Incorrect Concentration: Doses are too low to be effective. 2. Insufficient Duration: Treatment time is too short for a viability or proliferation phenotype to develop. 3. Assay Insensitivity: The chosen endpoint (e.g., cell viability) is not the primary output of Axl signaling in this cell line. | 1. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 30 µM).[16] 2. Extend the treatment duration (e.g., 48, 72, or 96 hours) for proliferation assays. 3. Measure a more direct and rapid downstream effect, such as inhibition of Axl phosphorylation (see Protocol 2) or cell migration.[11] |
| Invalid Biological Model | 1. Low/No Target Expression: The cell line does not express the Axl receptor.[1][7] 2. Inactive Pathway: The Axl pathway is not constitutively active or is not a key driver for survival in the chosen cell line. 3. Resistance Mechanisms: Cells may have redundant signaling pathways or other resistance mechanisms like ectodomain shedding.[13][14][17] | 1. Confirm Axl protein expression via Western blot. Use a positive control cell line if possible. 2. Assess baseline Axl phosphorylation. If low, determine if the pathway can be activated with its ligand, Gas6.[4] 3. Consider using a different cell line where Axl signaling is a known dependency. |
Benchmarking Data
While specific data for this compound may be limited, the potency of other well-characterized small molecule Axl inhibitors can provide a useful benchmark for expected activity ranges.
| Inhibitor | Biochemical IC₅₀ | Cellular IC₅₀ | Notes |
| Bemcentinib (R428) | 14 nM | ~340 nM | Selective Axl inhibitor.[18][19] |
| Cabozantinib | 7 nM | Varies | Multi-kinase inhibitor (also targets MET, VEGFR2, etc.).[18] |
| Gilteritinib (ASP2215) | 0.73 nM | Varies | Potent dual FLT3/AXL inhibitor.[18] |
| Dubermatinib (TP-0903) | 27 nM | Varies | Selective Axl inhibitor.[18] |
| UNC2025 | 1.6 nM | Varies | Dual MER/AXL inhibitor.[20] |
IC₅₀ values represent the concentration of an inhibitor required to reduce a given biological activity by 50%. Biochemical assays measure direct activity on the isolated enzyme, while cellular assays reflect potency in a whole-cell context.[16]
Visualized Guides and Pathways
Axl Signaling Pathway
The diagram below illustrates the canonical Axl signaling cascade. Activation by the ligand Gas6 leads to receptor dimerization, autophosphorylation, and the engagement of downstream pro-survival and pro-proliferation pathways.[3][4][5] An effective inhibitor should block this process at the kinase level.
Caption: Canonical Axl receptor tyrosine kinase signaling pathway.
Troubleshooting Workflow
Follow this logical workflow to diagnose why this compound may not be showing activity in your experiments.
Caption: Step-by-step workflow for troubleshooting inhibitor inactivity.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Proper handling of small molecule inhibitors is critical for maintaining their potency.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the compound in high-quality, anhydrous DMSO to a high concentration stock (e.g., 10 mM or 20 mM). This minimizes the volume of DMSO added to your cell culture.
-
Solubilization: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to ensure no solid particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, create small, single-use aliquots of the stock solution in appropriate vials.
-
Storage: Store the aliquots at -80°C and protect them from light. When ready to use, thaw an aliquot completely and bring it to room temperature before opening to prevent water condensation. Discard any unused portion of the thawed aliquot.
Protocol 2: Western Blot Analysis of Axl Phosphorylation
This protocol is the gold standard for confirming target engagement within the cell.
-
Cell Plating: Plate your cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours. This reduces background signaling.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free media. Aspirate the starvation media and add the inhibitor-containing media to the cells. Include a "vehicle only" (DMSO) control. Incubate for 1-2 hours.
-
Ligand Stimulation: Add recombinant human Gas6 (a typical concentration is 200-400 ng/mL) to each well (except for an unstimulated control well) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Axl (e.g., Tyr779 or Tyr821) and Total Axl. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. A successful result will show a strong p-Axl band in the Gas6-stimulated, vehicle-treated sample, which is significantly reduced in the this compound-treated samples. The Total Axl band should remain relatively constant across all lanes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating soluble Axl as a biomarker for glioblastoma: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overexpression of Receptor Tyrosine Kinase Axl Promotes Tumor Cell Invasion and Survival in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble AXL as a marker of disease progression and survival in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamics of Axl Receptor Shedding in Hepatocellular Carcinoma and Its Implication for Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.biomol.com [resources.biomol.com]
- 17. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. arcusbio.com [arcusbio.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Axl-IN-3 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Axl-IN-3 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression is implicated in various cancers, contributing to tumor growth, metastasis, and drug resistance.[2][3][4] this compound functions by binding to the ATP-binding site of the AXL kinase domain, which prevents its activation and subsequent downstream signaling.[3][5] This inhibition can block pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, and migration.[6][7][8]
Q2: What is the reported IC50 of this compound?
The reported IC50 of this compound for AXL kinase is 41.5 nM.[1] It's important to note that IC50 values can be highly dependent on the experimental setup, including the cell line used, assay format (biochemical vs. cell-based), and incubation time.[9][10]
Q3: In what concentration range should I use this compound for in-vitro experiments?
For cell-based assays, a concentration range of 1-10 μM has been used to inhibit AXL signaling in cell lines like SKOV3.[1] However, for IC50 determination, a wider range of concentrations, typically in serial dilutions, is necessary to generate a complete dose-response curve.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[11][12][13] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. When preparing working solutions, dilute the stock solution in cell culture media to the desired final concentrations, ensuring the final DMSO concentration is kept low (ideally ≤ 0.1-0.5% in cellular assays) to avoid solvent-induced toxicity or off-target effects.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition observed | Incorrect concentration range: The concentrations of this compound used may be too low to inhibit AXL in your specific cell line. | Perform a wider dose-response experiment, starting from low nanomolar to high micromolar concentrations. |
| Low AXL expression in the cell line: The chosen cell line may not express sufficient levels of AXL for the inhibitor to have a measurable effect. | Verify AXL expression in your cell line using techniques like Western blot or flow cytometry. Select a cell line with known high AXL expression for your experiments.[14] | |
| Inhibitor instability: this compound may be unstable in the experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the inhibitor is kept in diluted, aqueous solutions. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. Allow cells to adhere and stabilize before adding the inhibitor. |
| Edge effects in the microplate: Wells on the edge of the plate are prone to evaporation, leading to changes in concentration. | Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Inhibitor precipitation: this compound may precipitate at higher concentrations in aqueous media. | Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with the assay. | |
| IC50 value is significantly different from the reported value | Different assay format: Biochemical assays (using purified enzyme) and cell-based assays measure inhibition differently and can yield different IC50 values.[15] | Be aware of the assay format used to generate the reference IC50 value. If comparing your results, ensure the experimental conditions are as similar as possible. |
| Different cell line: The potency of an inhibitor can vary significantly between different cell lines due to factors like membrane permeability, drug efflux pumps, and downstream signaling context.[9] | When possible, use the same cell line as the reference study. If using a different cell line, the obtained IC50 will be specific to that cellular context. | |
| Different incubation time: The duration of inhibitor exposure can influence the apparent IC50 value.[10][16] | Standardize the incubation time across all experiments. For initial characterization, a 24 to 72-hour incubation is common for cell viability assays.[17][18] | |
| Cell viability increases at low inhibitor concentrations (hormesis) | Off-target effects: At low concentrations, some inhibitors can have unexpected stimulatory effects on cellular processes. | This is a known phenomenon. Focus on the inhibitory part of the dose-response curve for IC50 calculation. If the effect is pronounced, consider investigating potential off-target activities. |
| Assay artifact: The detection reagent or method might be influenced by the inhibitor at low concentrations. | Run appropriate controls, including the inhibitor with the assay reagents in the absence of cells, to check for interference. |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line with known AXL expression (e.g., SKOV3, MDA-MB-231)[1][14]
-
Complete cell culture medium
-
96-well clear or white-walled microplates (depending on the assay)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 100 µM to 1 nM). It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[19]
-
Protocol 2: Biochemical IC50 Determination using a Kinase Assay Kit
This protocol outlines the determination of this compound's IC50 using a commercially available AXL kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[20]
Materials:
-
This compound
-
DMSO
-
AXL Kinase Assay Kit (containing recombinant AXL enzyme, substrate, ATP, and buffers)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in the provided kinase assay buffer to create a range of concentrations.
-
-
Kinase Reaction:
-
Follow the kinase assay kit manufacturer's protocol. Typically, this involves adding the AXL enzyme, the this compound dilutions (or vehicle control), and the substrate to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents provided in the kit.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% kinase activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: A diagram of the AXL signaling pathway and its downstream effects.
Caption: A workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A decision tree for troubleshooting common issues in IC50 determination.
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. analytical chemistry - What is the procedure to create stock solutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Soluble AXL is a novel blood marker for early detection of pancreatic ductal adenocarcinoma and differential diagnosis from chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youtube.com [youtube.com]
- 19. clyte.tech [clyte.tech]
- 20. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Axl Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Axl kinase inhibitors, with a focus on understanding and mitigating off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is Axl and why is it a target in drug development?
Axl is a receptor tyrosine kinase (RTK) that belongs to the TAM (Tyro3, Axl, Mer) family.[1][2] It plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[3][4] Overexpression and aberrant activation of Axl are frequently observed in many types of cancer and are associated with poor prognosis and resistance to conventional therapies.[1][2][5] By inhibiting Axl, researchers aim to block these cancer-promoting signals.[2]
Q2: How do Axl inhibitors work?
Axl inhibitors primarily function through two main mechanisms:
-
Small molecule inhibitors: These molecules typically target the ATP-binding site within the Axl kinase domain, preventing the transfer of phosphate from ATP to its substrates and thereby blocking downstream signaling.[6]
-
Monoclonal antibodies: These antibodies bind to the extracellular domain of the Axl receptor, which can prevent its interaction with its activating ligand, GAS6 (Growth Arrest-Specific 6), and inhibit receptor dimerization and activation.
Q3: What are "off-target" effects of a kinase inhibitor?
Off-target effects refer to the modulation of other proteins (in this case, other kinases) by an inhibitor that was designed to be specific for a primary target (Axl). This occurs because the ATP-binding sites of many kinases are structurally similar, making it challenging to design a completely selective inhibitor.[7] These unintended interactions can lead to misleading experimental results and potential toxicities in a clinical setting.
Q4: Why is it important to characterize the off-target effects of an Axl inhibitor?
Characterizing the off-target profile of an Axl inhibitor is critical for several reasons:
-
Data Interpretation: Understanding which other kinases are inhibited helps in accurately interpreting experimental data. An observed phenotype might be due to the inhibition of an off-target kinase rather than Axl itself.
-
Predicting Toxicity: Off-target effects can lead to unforeseen side effects. Identifying these interactions early in the drug development process is crucial for safety assessment.
-
Therapeutic Efficacy: In some cases, off-target effects can contribute to the therapeutic efficacy of a drug. Knowing the full spectrum of a drug's activity can help in identifying new therapeutic indications.
Troubleshooting Guide
Problem 1: My Axl inhibitor shows lower potency in cellular assays compared to biochemical assays.
-
Possible Cause 1: High ATP Concentration in Cells: Biochemical assays are often run at a fixed, and sometimes low, concentration of ATP. In contrast, the intracellular ATP concentration is much higher (in the millimolar range). If your inhibitor is ATP-competitive, it will require a higher concentration to effectively compete with the endogenous ATP in a cellular environment.
-
Troubleshooting Tip 1: Determine the inhibitor's mechanism of action. If it is ATP-competitive, the discrepancy in potency is expected. Consider using cellular assays that measure target engagement under physiological ATP concentrations, such as the NanoBRET™ TE Intracellular Kinase Assay.[8]
-
Possible Cause 2: Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Tip 2: Evaluate the physicochemical properties of your compound. If poor permeability is suspected, consider using cell lines that have been engineered to express transporters that can facilitate compound uptake, or modify the compound to improve its permeability.
-
Possible Cause 3: Efflux by Cellular Transporters: The inhibitor may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Tip 3: Test your inhibitor in the presence of known efflux pump inhibitors to see if its cellular potency increases.
Problem 2: I am observing unexpected or contradictory results in my experiments.
-
Possible Cause: Off-Target Effects: Your Axl inhibitor may be inhibiting other kinases that are involved in the signaling pathway you are studying, leading to complex and sometimes counterintuitive results.
-
Troubleshooting Tip: It is essential to have a comprehensive kinase selectivity profile for your inhibitor. The table below provides an example of such a profile for a selective Axl inhibitor, ER-851. If your inhibitor has known off-targets, design experiments to specifically investigate their contribution to the observed phenotype. This can be done using techniques like siRNA-mediated knockdown of the off-target kinase or by using a structurally different inhibitor with a distinct off-target profile.
Kinase Selectivity Profile of a Selective Axl Inhibitor (Example: ER-851)
The following table summarizes the inhibitory activity of ER-851, a potent and selective Axl inhibitor, against a panel of 52 kinases. This data illustrates the process of characterizing off-target effects.
| Kinase | % Inhibition at 100 nM ER-851 |
| AXL | 98 |
| MER | 25 |
| TYRO3 | 10 |
| VEGFR2 | 5 |
| c-MET | 3 |
| ... (and 47 other kinases) | < 50 |
Data adapted from a study on ER-851, demonstrating its high selectivity for Axl over other kinases at a concentration of 100 nM. In a broader panel, ER-851 did not produce 50% or more inhibitory activity against 51 other kinases tested.[9]
Experimental Protocols
Biochemical Kinase Assay (Example: HTRF KinEASE-TK)
This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.[8]
Materials:
-
Purified recombinant Axl kinase
-
TK Substrate-biotin
-
HTRF KinEASE-TK kit (CisBio) containing Eu3+-cryptate labeled antibody (anti-phosphotyrosine) and streptavidin-XL665
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Axl inhibitor (e.g., Axl-IN-3)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of the Axl inhibitor in DMSO.
-
In a 384-well plate, add the Axl inhibitor solution.
-
Add the purified Axl kinase and TK Substrate-biotin to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Axl to accurately determine the IC50 of ATP-competitive inhibitors.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Eu3+-cryptate labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Example: NanoBRET™ TE)
This protocol measures the binding of an inhibitor to its target kinase within living cells.[8]
Materials:
-
HEK293 cells
-
Plasmid encoding Axl-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Intracellular Kinase Assay components (Promega)
-
Axl inhibitor (e.g., this compound)
-
White 96-well plates
Procedure:
-
Transfect HEK293 cells with the Axl-NanoLuc® fusion plasmid.
-
After 24 hours, harvest and resuspend the transfected cells in Opti-MEM®.
-
Dispense the cell suspension into a white 96-well plate.
-
Add the Axl inhibitor at various concentrations to the wells.
-
Add the NanoBRET™ tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and binding of the inhibitor to Axl.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Axl signaling pathway.
References
- 1. onclive.com [onclive.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tyrosine receptor kinase of Axl is an essential regulator of prostate cancer proliferation and tumor growth and represents a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
How to resolve Axl-IN-3 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered when working with Axl-IN-3, a potent and selective Axl kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of AXL receptor tyrosine kinase with an IC₅₀ of 41.5 nM.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The binding of its ligand, Gas6, leads to the activation of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB, which are involved in cell survival, proliferation, migration, and invasion.[2][3][4][5][6] this compound exerts its effects by inhibiting the kinase activity of AXL, thereby blocking these signaling cascades.
Q2: I am observing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue, often attributed to the following factors:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous environments. When a concentrated stock solution (typically in DMSO) is diluted into the media, the compound can crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will inevitably lead to precipitation.
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock directly into a large volume of aqueous media can cause localized high concentrations that exceed the solubility limit, leading to precipitation before the compound has a chance to disperse.
-
Temperature and pH Shifts: Changes in temperature or the pH of the media can affect the solubility of the compound.
-
Media Components: Interactions with components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes influence the solubility and stability of the inhibitor.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful organic solvent that can dissolve a wide range of nonpolar and polar compounds.[7]
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the this compound powder at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve the precipitation of this compound in your cell culture experiments.
Initial Preparation and Handling
Proper preparation of the this compound stock solution is the first critical step in preventing precipitation.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | A high-concentration stock solution can be prepared. Use fresh, anhydrous DMSO for best results as DMSO can absorb moisture, which may reduce solubility. |
| Ethanol | Sparingly Soluble | Not recommended as the primary solvent for high-concentration stocks. |
| PBS (pH 7.2) | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media with 10% FBS | Low µM range | The final working concentration should be carefully considered to stay below the solubility limit. |
Note: The solubility data presented are estimates based on the properties of similar kinase inhibitors. It is highly recommended that researchers perform their own solubility tests to determine the precise limits in their specific experimental systems.
Detailed Experimental Protocol to Minimize Precipitation
This protocol outlines a stepwise dilution method to prepare this compound working solutions for cell culture experiments, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate briefly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Perform a Serial Dilution in Pre-warmed Media: This is the most critical step to prevent precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM DMSO stock 1:100 in pre-warmed media to get a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of media. Pipette up and down gently to mix.
-
Final Working Solution: Add the intermediate dilution to your cell culture plate. For example, to get a final concentration of 10 µM in a well containing 2 mL of media, you would add 20 µL of the 100 µM intermediate solution.
-
-
DMSO Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples. For the example above, the final DMSO concentration would be 0.1%.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Axl Signaling Pathway
The following diagram illustrates the major signaling cascades activated downstream of the AXL receptor. This compound inhibits the kinase activity of AXL, thereby blocking these pathways.
Caption: AXL receptor signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Troubleshooting Axl-IN-3 variability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Axl-IN-3 in in vivo experiments. The information is designed to help you identify and resolve common sources of variability to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
My in vivo efficacy results with this compound are inconsistent between studies. What are the potential causes and how can I troubleshoot this?
Inconsistent efficacy of this compound in animal models can stem from several factors, ranging from the formulation of the compound to the biological characteristics of the tumor model.
Possible Causes and Troubleshooting Steps:
-
Poor Bioavailability: this compound, like many kinase inhibitors, is a lipophilic molecule with low aqueous solubility.[1][2] This can lead to poor and variable absorption when administered orally, resulting in inconsistent tumor drug exposure.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration of this compound over time in your animal model. High variability in Cmax and AUC between animals is a strong indicator of absorption issues.
-
Formulation Optimization: The formulation of this compound is critical for consistent in vivo exposure. Consider using a formulation designed for poorly soluble compounds, such as a lipid-based formulation or a self-emulsifying drug delivery system (SEDDS).[3][4]
-
-
-
Target Engagement Variability: Even with adequate plasma exposure, the extent of Axl kinase inhibition within the tumor tissue may vary.
-
Troubleshooting:
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after this compound administration and perform a Western blot to assess the phosphorylation status of Axl (p-Axl) and downstream signaling proteins like Akt (p-Akt). A lack of consistent p-Axl inhibition across treated animals suggests a target engagement issue.
-
-
-
Tumor Model Heterogeneity: The expression of Axl can vary within a tumor and between different passages of a cell line.[5] This can lead to inconsistent responses to this compound.
-
Troubleshooting:
-
Axl Expression Profiling: Before initiating an in vivo study, confirm consistent Axl expression in the tumor cells to be implanted via Western blot or immunohistochemistry (IHC).
-
Tumor Microenvironment (TME): The TME can influence the activity of Axl inhibitors.[6] Consider the immune cell composition and stromal components of your tumor model.
-
-
I'm observing high inter-animal variability in the pharmacokinetic (PK) profile of this compound. What could be the reason?
High variability in the pharmacokinetic profile of this compound is a common challenge, often linked to its physicochemical properties.[1][2]
Possible Causes and Troubleshooting Steps:
-
Formulation and Solubility Issues: As a Biopharmaceutics Classification System (BCS) Class II or IV compound, this compound's absorption is likely limited by its low solubility.[7] Minor variations in the gastrointestinal tract of individual animals can significantly impact how much of the drug is solubilized and absorbed.
-
Troubleshooting:
-
Formulation Assessment: The choice of vehicle for administration is crucial. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient. Experiment with different formulations to improve solubility and absorption.
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the drug, potentially improving its dissolution rate and absorption.[4]
-
-
-
Food Effects: The presence or absence of food in the stomach can alter the absorption of poorly soluble drugs.
-
Troubleshooting:
-
Standardize Feeding Schedule: Ensure that all animals are fasted for a consistent period before dosing, or that they all have free access to food, depending on your experimental design. Document the feeding schedule in your protocol.
-
-
Table 1: Example of this compound Pharmacokinetic Data with Different Formulations
| Formulation Vehicle | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 1% CMC in Water | 50 | 250 ± 150 | 4 | 1500 ± 900 |
| 20% Solutol HS 15 | 50 | 800 ± 200 | 2 | 6400 ± 1200 |
| SEDDS | 50 | 1200 ± 150 | 2 | 10800 ± 1500 |
Data are presented as mean ± standard deviation and are hypothetical.
My animals are showing signs of toxicity or off-target effects. How can I investigate this?
While this compound is designed to be a specific Axl inhibitor, off-target activities are possible, especially at higher doses.[8]
Possible Causes and Troubleshooting Steps:
-
Inhibition of Other Kinases: this compound may inhibit other kinases with structural similarity to Axl, such as other members of the TAM family (Tyro3, MerTK) or other receptor tyrosine kinases.[9]
-
Troubleshooting:
-
Kinome Profiling: Perform an in vitro kinase panel screen to assess the selectivity of this compound against a broad range of kinases.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy should ideally be observed at doses below the MTD.
-
-
-
Metabolite-Induced Toxicity: The toxic effects may be due to a metabolite of this compound rather than the parent compound.
-
Troubleshooting:
-
Metabolite Identification Studies: If toxicity is a significant concern, consider conducting in vitro and in vivo metabolite identification studies.
-
-
Experimental Protocols
Protocol 1: Western Blot for Axl Target Engagement
-
Tumor Homogenization:
-
Excise tumors from treated and control animals at predetermined time points.
-
Snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Axl, total Axl, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Labrafac PG
-
Surfactant: Kolliphor RH 40
-
Co-surfactant: Transcutol HP
-
-
Formulation Preparation:
-
Weigh this compound into a glass vial.
-
Add the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 30:40:30 w/w).
-
Gently heat the mixture to 40-50°C and vortex until this compound is completely dissolved and the solution is clear.
-
Allow the formulation to cool to room temperature.
-
-
Administration:
-
The SEDDS formulation can be administered directly by oral gavage. Upon contact with aqueous fluids in the GI tract, it will form a fine emulsion, enhancing the dissolution and absorption of this compound.
-
Visual Guides
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Caption: Decision tree for selecting an appropriate in vivo formulation.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Axl-IN-3 degradation and storage issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Axl-IN-3 and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1] The Axl signaling pathway is implicated in various cellular processes such as cell survival, proliferation, migration, and invasion.[2][3][4] Overexpression of Axl is often associated with poor prognosis and drug resistance in several types of cancer.[1] this compound exerts its effects by binding to the ATP-binding site of the Axl kinase domain, thereby preventing its activation and downstream signaling.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis (CoA) provided by the supplier. While a specific CoA for this compound was not publicly available, general recommendations for similar small molecule inhibitors, such as AXL-IN-13, are as follows:
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
It is crucial to avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For consistent results, follow these general steps:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can also aid in dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Q4: What is the solubility of this compound in common solvents?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Axl Activity
If you are observing variable or no inhibitory effect of this compound in your experiments, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Improper Storage: Verify that the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture. - Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh aliquots from a master stock. - Age of Stock Solution: If the stock solution is older than the recommended storage period (e.g., >1 month at -20°C), prepare a fresh stock solution from the solid compound. |
| Incorrect Concentration | - Calculation Error: Double-check all calculations for preparing the stock solution and working dilutions. - Pipetting Error: Ensure that pipettes are properly calibrated and that accurate volumes are being dispensed. |
| Assay Conditions | - High Cell Density: Overly confluent cells may exhibit altered signaling pathways or reduced sensitivity to inhibitors. Optimize cell seeding density. - Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line. - High Protein Concentration in Kinase Assay: Excessive enzyme or substrate concentration in an in vitro kinase assay can lead to rapid ATP depletion, affecting inhibitor potency. Optimize enzyme and substrate concentrations. |
| Cell Line Resistance | - High Axl Expression: Cell lines with very high levels of Axl expression may require higher concentrations of this compound for effective inhibition. - Activation of Bypass Pathways: Cells may develop resistance through the activation of alternative signaling pathways. Consider combination therapies with other inhibitors. |
Troubleshooting Decision Tree for Inconsistent this compound Activity
Caption: Troubleshooting flowchart for this compound activity issues.
Issue 2: Compound Precipitation in Aqueous Media
It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | - Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner. For example, first, dilute the 10 mM stock to 1 mM in DMSO, and then dilute this into your aqueous medium. - Vortexing/Sonication: After dilution, vortex or sonicate the solution to aid in redissolving any precipitate. - Warming: Gently warm the solution in a 37°C water bath. - Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of this compound. |
| High Final DMSO Concentration | - Minimize DMSO: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%) to maintain solubility in the aqueous environment and minimize solvent toxicity. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the Axl kinase.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km of Axl for ATP.
-
Axl Enzyme: Dilute recombinant Axl kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare a solution of a suitable Axl substrate (e.g., a synthetic peptide) in kinase buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure:
-
Add kinase buffer, Axl enzyme, and this compound (or DMSO vehicle control) to the wells of a microplate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ADP-Glo™, fluorescence polarization, or radiometric assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow for this compound Kinase Assay
Caption: Workflow for an in vitro Axl kinase inhibition assay.
General Protocol for Cell-Based Axl Phosphorylation Assay
This protocol describes a general method to assess the ability of this compound to inhibit Axl autophosphorylation in a cellular context.
-
Cell Seeding:
-
Seed cells that endogenously express Axl (e.g., SKOV3) in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Serum Starvation (Optional):
-
To reduce basal Axl activity, you may serum-starve the cells for 4-24 hours in a low-serum or serum-free medium.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 1-4 hours).
-
-
Ligand Stimulation (Optional):
-
If you want to measure the inhibition of ligand-induced Axl phosphorylation, stimulate the cells with its ligand, Gas6, for a short period (e.g., 15-30 minutes) after the inhibitor treatment.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-Axl:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated Axl (p-Axl) and total Axl by Western blot or a specific ELISA.
-
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Gas6 (Growth arrest-specific 6).[2][4][7] Upon ligand binding, Axl dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple pathways that promote cell survival, proliferation, migration, and resistance to therapy.[2][3][4][7] Key downstream signaling cascades include the PI3K/AKT, MAPK/ERK, and STAT pathways.[2][3][4]
Axl Signaling Pathway Diagram
Caption: Simplified Axl signaling pathway.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Axl Kinase) | 41.5 nM | - | [1] |
| GI₅₀ (Cell Proliferation) | 1.02 µM | SKOV3 | [1] |
Disclaimer
This technical support center provides general guidance based on publicly available information. It is essential to consult the specific product datasheet and Certificate of Analysis provided by your supplier for the most accurate and up-to-date information regarding the handling, storage, and use of this compound. All laboratory work should be conducted in accordance with institutional safety policies and procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Axl Inhibitors in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with Axl inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity in our animal models with an Axl inhibitor. What are the potential causes?
A1: Unexpected toxicity with Axl inhibitors can stem from several factors:
-
Off-target effects: The inhibitor may be acting on other kinases or cellular targets besides Axl. Many kinase inhibitors have a degree of promiscuity, binding to multiple kinases, which can lead to unforeseen toxicities.[1][2] It's crucial to profile the inhibitor against a broad panel of kinases to understand its selectivity.
-
On-target toxicity: Inhibition of the Axl signaling pathway in certain tissues might be the cause. The Axl receptor is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a role in various physiological processes, including immune regulation and cell survival.[3][4][5][6] While expressed at low levels in many normal tissues, its inhibition could still lead to adverse effects.
-
Metabolite-induced toxicity: The metabolic byproducts of the Axl inhibitor in the animal model could be toxic.
-
Vehicle-related toxicity: The formulation used to dissolve and administer the inhibitor could be causing the toxic effects.
-
Animal model-specific effects: The specific strain or species of the animal model may have a unique sensitivity to the inhibitor.
Q2: What are some of the reported toxicities associated with Axl inhibitors in preclinical studies?
A2: While specific data for a compound named "Axl-IN-3" is not publicly available, preclinical studies of other Axl inhibitors have reported various toxicities. For instance, an Axl/Mer dual inhibitor was shown to cause retinal toxicity in mice at a dose of 100 mg/kg.[7] In a phase I study of enapotamab vedotin, an Axl-specific antibody-drug conjugate, dose-limiting toxicities included febrile neutropenia, diarrhea, constipation, vomiting, and an increase in γ-glutamyltransferase.[8]
Q3: How can we investigate the mechanism of the observed toxicity?
A3: A systematic approach is necessary to pinpoint the cause of toxicity. This can include:
-
Dose-response studies: Conduct studies with a range of doses to determine if the toxicity is dose-dependent.
-
Histopathological analysis: Perform detailed examination of organs and tissues from treated animals to identify any pathological changes.
-
Kinase profiling: Test the inhibitor against a large panel of kinases to identify potential off-target interactions.[1]
-
Metabolite identification: Analyze blood and tissue samples to identify and characterize metabolites of the inhibitor.
-
Vehicle control studies: Administer the vehicle alone to a control group of animals to rule out its contribution to the observed toxicity.
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Mortality
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Sudden death in animals following inhibitor administration. | Acute toxicity due to off-target effects or high dosage. | 1. Immediately perform a full necropsy and histopathology on deceased animals. 2. Review the dosing regimen and consider a dose-escalation study starting from a much lower dose. 3. Analyze plasma for drug concentration to check for overdose. 4. Evaluate the inhibitor's selectivity profile. |
| Gradual weight loss and deteriorating health. | Chronic toxicity affecting vital organs. | 1. Monitor animal weight and food/water intake daily. 2. Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function. 3. Conduct interim necropsies to examine for organ damage. |
Guide 2: Addressing Organ-Specific Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated liver enzymes (ALT, AST). | Hepatotoxicity. | 1. Perform histopathology of the liver. 2. Investigate potential for drug-induced liver injury (DILI) through specialized assays. 3. Analyze the metabolic profile of the inhibitor in liver microsomes. |
| Increased blood urea nitrogen (BUN) and creatinine. | Nephrotoxicity. | 1. Conduct histopathological examination of the kidneys. 2. Monitor urine output and analyze for proteinuria. 3. Evaluate the inhibitor's effect on renal cell lines in vitro. |
| Retinal abnormalities. | Ocular toxicity, particularly if the inhibitor also targets MerTK.[7] | 1. Perform ophthalmological examinations, including electroretinography (ERG). 2. Conduct histopathology of the eyes. 3. Assess the inhibitor's activity against MerTK. |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Toxicity Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Divide animals into at least four groups: a vehicle control group and three or more dose groups of the Axl inhibitor (e.g., low, medium, high dose).
-
Administration: Administer the inhibitor and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in activity, posture, grooming). Record body weight at least twice weekly.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry. Perform a full necropsy and collect organs for histopathological examination.
Protocol 2: Kinase Selectivity Profiling
-
Assay Format: Utilize a reputable contract research organization (CRO) or an in-house platform for kinase profiling. Common formats include radiometric assays and fluorescence-based assays.[9]
-
Kinase Panel: Screen the Axl inhibitor against a comprehensive panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at 1 µM), determine the half-maximal inhibitory concentration (IC50) value through a dose-response curve.
-
Data Analysis: Compare the IC50 for Axl to the IC50 values for other kinases to determine the selectivity profile.
Visualizations
Caption: Axl signaling pathway.
Caption: Toxicity troubleshooting workflow.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of a potent and selective Axl inhibitor in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Axl-IN-3 Resistance Mechanisms
Welcome to the technical support center for Axl-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential resistance mechanisms in cancer cells during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common resistance mechanisms?
A1: Reduced sensitivity to this compound, an Axl tyrosine kinase inhibitor, can arise from several mechanisms. The most common are bypass signaling pathways, where other receptor tyrosine kinases (RTKs) are activated to sustain downstream signaling despite Axl inhibition. Key bypass pathways include the activation of MET and EGFR.[1][2][3][4] Overexpression of Axl itself or its ligand, Gas6, can also contribute to resistance by outcompeting the inhibitor.[4][5] Additionally, epithelial-to-mesenchymal transition (EMT) has been associated with Axl-mediated drug resistance.[4][6]
Q2: How can I confirm if my resistant cells have activated a bypass signaling pathway?
A2: To confirm the activation of a bypass pathway, you should assess the phosphorylation status of key alternative RTKs such as MET and EGFR, and their downstream effectors like AKT and ERK.[3] Western blotting is the standard method for this analysis. If you observe increased phosphorylation of MET, EGFR, AKT, or ERK in your this compound-resistant cells compared to the parental (sensitive) cells, it suggests a bypass mechanism is active.[1][3]
Q3: What is the expected IC50 shift when resistance to an Axl inhibitor develops?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. When resistance develops, you can expect a significant increase in the IC50 value. The fold-change can vary widely depending on the cell line and the specific resistance mechanism. Below is a table summarizing hypothetical IC50 data for this compound in a sensitive parental cell line versus resistant sublines with different bypass mechanisms.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental NSCLC | This compound | 50 | - |
| Resistant (MET Amp) | This compound | 1500 | 30 |
| Resistant (EGFR Act) | This compound | 1200 | 24 |
| Resistant (MET Amp) | This compound + MET Inhibitor | 65 | 1.3 |
| Resistant (EGFR Act) | This compound + EGFR Inhibitor | 55 | 1.1 |
Q4: Can combination therapy overcome this compound resistance?
A4: Yes, if resistance is mediated by a specific bypass pathway, combination therapy can be effective. For instance, if you identify MET amplification as the resistance mechanism, combining this compound with a MET inhibitor may restore sensitivity.[2] Similarly, if EGFR activation is observed, co-treatment with an EGFR inhibitor could be beneficial.[3] It is crucial to first identify the active bypass pathway to select the appropriate combination strategy.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
-
Possible Cause: Development of acquired resistance through continuous exposure to the inhibitor.
-
Troubleshooting Steps:
-
Generate a Resistant Cell Line: Formally establish a resistant cell line by exposing the parental cell line to gradually increasing concentrations of this compound over several weeks or months.[7][8]
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or XTT) to compare the IC50 of this compound in the parental and resistant cell lines. A significant increase in IC50 confirms resistance.[7][9]
-
Investigate Bypass Pathways: Use western blotting to analyze the phosphorylation levels of Axl, MET, EGFR, AKT, and ERK in both parental and resistant cells. Upregulation of p-MET or p-EGFR in resistant cells would indicate a bypass mechanism.[10]
-
Test Combination Therapy: Based on your western blot findings, treat the resistant cells with a combination of this compound and an inhibitor targeting the identified bypass pathway (e.g., a MET or EGFR inhibitor). Assess cell viability to see if sensitivity is restored.
-
Problem 2: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause: Issues with the cell viability assay protocol or reagent stability.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the assay.
-
Check Reagents: Ensure that MTT or XTT reagents are properly stored and not expired.[11] MTT, in particular, is light-sensitive.
-
Ensure Complete Solubilization (for MTT): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance, as incomplete solubilization is a common source of variability.
-
Include Proper Controls: Always include untreated control wells and solvent (e.g., DMSO) control wells to ensure the vehicle is not affecting cell viability.
-
Problem 3: Unable to detect changes in Axl phosphorylation after this compound treatment.
-
Possible Cause: The cell line may not have baseline Axl activation, or there may be technical issues with the western blot.
-
Troubleshooting Steps:
-
Confirm Baseline Axl Activation: Before treatment, assess the baseline level of phosphorylated Axl (p-Axl) in your cell line. If p-Axl is not detectable, this cell line may not be dependent on Axl signaling, and thus may be intrinsically resistant to this compound.
-
Stimulate Axl Activity: If baseline p-Axl is low, you can treat the cells with the Axl ligand, Gas6, to induce Axl phosphorylation and confirm that the pathway is inducible.[12]
-
Optimize Western Blot Protocol: Ensure proper protein extraction, use of phosphatase inhibitors in your lysis buffer, and that your primary antibodies for p-Axl and total Axl are validated and used at the correct dilution.[13][14] Check that the transfer to the membrane was successful.
-
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the continuous exposure method to generate drug-resistant cell lines.[7][8]
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay.
-
Initial Dosing: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (typically 1.5 to 2-fold).
-
Recovery and Expansion: Allow the cells to recover and proliferate at each new concentration. This process may take several weeks to months.
-
Confirmation of Resistance: Periodically test the IC50 of the cultured cells. A resistant cell line is typically defined by a 5- to 10-fold or higher increase in IC50 compared to the parental line.
-
Cell Banking: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Cell Viability (XTT) Assay
This protocol is for assessing cell viability after treatment with this compound.[11][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination of inhibitors) for the desired treatment duration (e.g., 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol is for detecting the activation of signaling pathways.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Axl, Axl, p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.[12][14][16][17] A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions, such as Axl with other RTKs.[18][19][20]
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., Axl) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting "prey" proteins (e.g., MET, EGFR).
Visualizations
Caption: Axl signaling pathway and its downstream effects.
Caption: Bypass signaling as a mechanism of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. XTT Cell Viability Assay Kit - Biotium [biotium.com]
- 12. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western blot analysis [bio-protocol.org]
- 14. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Human Phospho-Axl (Y779) Antibody MAB6965: R&D Systems [rndsystems.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Axl-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and ensure consistent results when working with Axl-IN-3, a potent and selective Axl kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent IC50 Values Across Different Batches
Question: We are observing significant variability in the IC50 values of this compound between different purchased lots. What could be the cause, and how can we troubleshoot this?
Answer:
Batch-to-batch variation in the potency of small molecule inhibitors is a common issue that can arise from several factors.[1][2] Here’s a step-by-step guide to help you identify and resolve the problem:
Potential Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Verify Purity: Request and compare the Certificate of Analysis (CoA) for each batch. Pay close attention to the purity determined by methods like HPLC. Minor impurities can sometimes interfere with the assay.
-
Assess Structural Integrity: Confirm that the correct molecular weight is reported on the CoA.
-
Check for Degradation: Improper storage or handling can lead to degradation of the compound. Ensure the compound has been stored as recommended (typically at -20°C or -80°C) and protected from light and moisture.[3]
-
-
Solubility Issues:
-
Inconsistent Solubilization: this compound is a hydrophobic molecule.[4] Incomplete or inconsistent solubilization of the stock solution can lead to inaccurate concentrations and, consequently, variable IC50 values.
-
Protocol for Solubilization:
-
Warm the vial to room temperature before opening.
-
Use the recommended solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any precipitate.
-
When preparing working solutions, dilute the stock in pre-warmed assay buffer and mix thoroughly to avoid precipitation.
-
-
-
Assay Conditions and Reagents:
-
Reagent Variability: Ensure that all other assay components (e.g., ATP, substrate, kinase, buffers) are from the same lot or have been validated to perform consistently. ATP solutions, in particular, can degrade over time.[5]
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, variations in the ATP concentration in your assay will directly impact the measured IC50.[6][7] Use a consistent ATP concentration, ideally at or near the Km for the Axl kinase.
-
Cell-Based Assays: For cellular assays, inconsistencies in cell passage number, cell density, and serum concentration can affect results.[6]
-
Workflow for Troubleshooting Inconsistent IC50 Values:
Caption: A stepwise workflow for troubleshooting inconsistent IC50 values of this compound.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Question: We are experiencing precipitation of this compound when diluting our DMSO stock into aqueous assay buffer. How can we improve its solubility?
Answer:
Hydrophobic compounds like this compound often have limited aqueous solubility.[4] Here are some strategies to mitigate precipitation:
-
Optimize Solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.5%) while ensuring the compound remains in solution.
-
Use a Surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), in the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm Buffers: Using pre-warmed (e.g., 37°C) assay buffers for dilution can sometimes improve solubility.
-
Incremental Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light.[3] Stock solutions in DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the expected IC50 of this compound against Axl kinase?
A2: The reported IC50 of this compound for Axl kinase is approximately 41.5 nM in biochemical assays.[3] However, this value can vary depending on the specific assay conditions, particularly the ATP concentration.
Q3: How selective is this compound?
A3: this compound is reported to be a selective inhibitor of AXL kinase with lower inhibition of other kinases.[3] For detailed selectivity profiling, it is recommended to consult the vendor's datasheet or perform a broad kinase panel screen.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is cell-permeable and has been shown to inhibit AXL phosphorylation and downstream signaling (e.g., pERK1/2) in cellular assays.[3] It has demonstrated anti-proliferative activity in cell lines such as SKOV3 with a GI50 of 1.02 µM.[3]
Q5: What are the key downstream signaling pathways of Axl?
A5: Upon activation by its ligand Gas6, Axl dimerizes and autophosphorylates, leading to the activation of several downstream pathways that promote cell survival, proliferation, and migration.[8] Key pathways include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[8]
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 41.5 nM | Biochemical Axl Kinase Assay | [3] |
| GI50 | 1.02 µM | SKOV3 Cell Proliferation Assay | [3] |
Experimental Protocols
Protocol 1: In Vitro Axl Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.
-
Reagents and Materials:
-
Recombinant human Axl kinase
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO vehicle control.
-
Add 10 µL of a solution containing the Axl kinase and substrate in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km for Axl).
-
Incubate for the desired time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: Cellular Axl Phosphorylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on Axl phosphorylation in a cell-based assay.
-
Reagents and Materials:
-
Axl-expressing cells (e.g., SKOV3)
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human Gas6 (optional, for stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Axl (Tyr702), anti-total-Axl, anti-pERK1/2, anti-total-ERK1/2
-
Secondary HRP-conjugated antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for 1-2 hours.[3]
-
Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 10-15 minutes, if necessary to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting with the indicated primary and secondary antibodies.
-
Visualize the bands using an ECL detection system.
-
Visualizations
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Axl-IN-3 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Axl inhibitor, Axl-IN-3, detailing its efficacy, mechanism of action, and experimental protocols. The information is intended to support researchers and professionals in the fields of oncology and drug development in their evaluation of Axl as a therapeutic target and this compound as a potential clinical candidate.
Introduction to Axl as a Therapeutic Target
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Overexpression and aberrant activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of resistance to conventional therapies.[3] This makes Axl a compelling target for the development of novel anticancer agents. This compound is a potent and selective small-molecule inhibitor of Axl kinase.[4]
Axl Signaling Pathway
The activation of the Axl receptor by its ligand, Gas6 (Growth Arrest-Specific 6), initiates a downstream signaling cascade that promotes cancer progression. This pathway involves the activation of key signaling networks such as PI3K/Akt, MAPK/ERK, and NF-κB, which are central to cell growth and survival.
Efficacy of this compound: A Comparative Analysis
This compound has demonstrated potent inhibition of Axl kinase. However, publicly available data on its anti-proliferative effects across a wide range of cancer types is limited. The following tables summarize the available quantitative data for this compound and compare it with other notable Axl inhibitors.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Source |
| Ovarian Cancer | SKOV3 | Proliferation Assay | 1.02 (GI₅₀) | [4] |
| Kinase Inhibition | - | Kinase Assay | 0.0415 (IC₅₀ for Axl) | [4] |
Note: The available data for this compound's anti-proliferative activity is currently limited to the SKOV3 cell line. Further research is needed to evaluate its efficacy in other cancer types.
Table 2: Comparison of Axl Inhibitors - In Vitro Efficacy
| Inhibitor | Cancer Type | Cell Line | IC₅₀ (µM) | Source |
| This compound | Ovarian Cancer | SKOV3 | 1.02 (GI₅₀) | [4] |
| Bemcentinib (BGB324) | Non-Small Cell Lung Cancer | Panel of 23 cell lines | 0.67 to >9.61 | |
| Gilteritinib | Acute Myeloid Leukemia | MV4-11 | 0.00092 | |
| Gilteritinib | Acute Myeloid Leukemia | MOLM-13 | 0.0029 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Axl inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for Axl Phosphorylation
This technique is used to detect the phosphorylation status of Axl, which is an indicator of its activation.
Protocol:
-
Cell Lysis: Treat cells with the Axl inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Axl (p-Axl) and total Axl overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The evaluation of a novel kinase inhibitor typically follows a structured workflow from initial screening to in vivo validation.
Conclusion
This compound is a potent inhibitor of Axl kinase with demonstrated anti-proliferative activity in an ovarian cancer cell line. Its efficacy in a broader range of cancer types remains to be fully elucidated. The provided comparative data and experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other Axl inhibitors. As the role of Axl in cancer progression and drug resistance becomes more apparent, targeted inhibitors like this compound hold promise for the development of new and effective cancer therapies.
References
Validating Axl-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Axl-IN-3 with other selective Axl kinase inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of on-target activity in cellular assays. Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key mediator of cancer cell proliferation, survival, migration, and drug resistance. Consequently, potent and selective Axl inhibitors are of significant interest in oncology research. This document focuses on this compound and compares its performance with two other well-characterized Axl inhibitors: BGB324 (Bemcentinib) and TP-0903.
Axl Signaling Pathway
The binding of the ligand Gas6 to the Axl receptor triggers dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Performance Comparison of Axl Inhibitors
This section provides a comparative overview of this compound, BGB324, and TP-0903, summarizing their biochemical potency, cellular activity, and pharmacokinetic properties. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.
Biochemical and Cellular Potency
| Inhibitor | Biochemical IC50 (Axl) | Cellular Assay | Cell Line | Cellular Potency | Reference |
| This compound | 41.5 nM | Anti-proliferative (GI50) | SKOV3 | 1.02 µM | [1] |
| BGB324 (Bemcentinib) | 14 nM (EC50/IC50) | Axl Signaling | HeLa | 14 nM | [2] |
| TP-0903 | 27 nM | Cell Viability (IC50) | BMF-A3 | 0.11 µM | [3] |
Kinase Selectivity
While all three compounds are potent Axl inhibitors, their selectivity against other kinases, particularly within the TAM family, is a critical parameter. A more selective compound is generally preferred to minimize off-target effects.
| Inhibitor | Selectivity Profile | Reference |
| This compound | Selective for Axl with lower inhibition of other kinases. | [1] |
| BGB324 (Bemcentinib) | Selective Axl inhibitor. | [4] |
| TP-0903 | Potent inhibitor of Axl and other TAM family members. Also inhibits Aurora A/B kinases. | [5] |
Pharmacokinetic Properties
| Inhibitor | Animal Model | Dose | Tmax | Cmax | T1/2 | Oral Bioavailability (F) | Reference |
| This compound | Not Specified | 5 mg/kg (oral) | 0.25 hr | 460 ng/mL | 2.46 hr | Not Reported | [1] |
| BGB324 (Bemcentinib) | Human | 200 mg load, 100 mg daily | Not Reported | 46.72-52.97 ng/mL (trough) | Not Reported | Orally bioavailable | [6] |
| TP-0903 | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Orally bioavailable | [5] |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. The following are detailed protocols for commonly used assays to confirm Axl target engagement.
Western Blot for Axl Phosphorylation
This method directly assesses the ability of an inhibitor to block Axl autophosphorylation, a key step in its activation.
Caption: Western Blot workflow for assessing Axl phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SKOV3) and allow them to adhere overnight. Treat with varying concentrations of this compound or comparator compounds for 1-2 hours.
-
Ligand Stimulation (Optional): To induce Axl phosphorylation, stimulate cells with its ligand, Gas6 (e.g., 100 ng/mL), for 10-15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Axl (e.g., p-Axl Tyr779) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phospho-Axl signal to total Axl or a loading control (e.g., GAPDH).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.
Caption: NanoBRET™ Target Engagement assay workflow.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with an Axl-NanoLuc® fusion vector and a carrier DNA.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the BRET signal on a luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and 618 nm).
-
Data Analysis: Calculate the BRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of Axl protein remaining using Western Blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble Axl as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
This compound is a potent and selective inhibitor of Axl kinase. The experimental protocols detailed in this guide provide robust methods for validating its target engagement in a cellular context. When compared to other Axl inhibitors like BGB324 and TP-0903, this compound demonstrates comparable biochemical potency. However, for a definitive comparison of their cellular activity and selectivity, it is recommended to evaluate these compounds head-to-head in the same experimental systems. The choice of inhibitor for a particular research application will depend on the specific requirements for potency, selectivity, and the desired cellular outcome.
References
A Comparative Guide: Axl-IN-3 vs. siRNA Knockdown for Axl Gene Targeting
In the landscape of oncological research and drug development, the Axl receptor tyrosine kinase has emerged as a critical target. Overexpressed in numerous cancers, Axl is a key driver of tumor progression, metastasis, and therapeutic resistance.[1][2] Consequently, robust methods to inhibit its function are paramount for both basic research and clinical applications. This guide provides an objective comparison between two prominent methods for targeting Axl: the small molecule inhibitor Axl-IN-3 and siRNA-mediated gene knockdown.
Mechanism of Action: Inhibition vs. Silencing
The fundamental difference between this compound and Axl siRNA lies in their mechanism of action. This compound is a pharmacological inhibitor that targets the Axl protein directly, while siRNA prevents the protein from being produced in the first place.
-
This compound (and other small molecule inhibitors): These molecules are designed to fit into the ATP-binding pocket of the Axl kinase domain.[3] By competitively blocking ATP, the inhibitor prevents the autophosphorylation of the receptor, thereby halting the initiation of downstream signaling cascades that promote cell survival, proliferation, and migration.[2][3] This inhibition is typically rapid and reversible upon removal of the compound.
-
siRNA (Small interfering RNA) Knockdown: This genetic approach targets the Axl messenger RNA (mRNA), the template used to synthesize the Axl protein. The siRNA duplex is introduced into the cell where it is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and degrades the complementary Axl mRNA sequence.[4] This degradation effectively "silences" the gene, leading to a significant and specific reduction in the total Axl protein level.[5][6] The effect is transient, typically lasting for 2 to 5 days, until the siRNA is diluted through cell division or degraded.[4]
The Axl Signaling Pathway
Activation of Axl, typically by its ligand Gas6, triggers a cascade of downstream signaling events crucial for cancer progression.[1][7] Key pathways activated include the PI3K/AKT route, which promotes cell survival and proliferation, and the MAPK/ERK pathway, also involved in proliferation and differentiation.[3][8] By driving processes like the epithelial-to-mesenchymal transition (EMT), Axl enhances cell migration, invasion, and drug resistance.[5][7] Both this compound and Axl siRNA aim to shut down these pro-tumorigenic signals.
Performance Comparison: Quantitative Data
The following tables summarize experimental data from studies utilizing either Axl small molecule inhibitors (e.g., Bemcentinib/R428, which are functionally analogous to this compound) or Axl siRNA. Direct comparisons within the same study show that both methods effectively reduce cancer cell viability and motility.
| Method | Cell Line | Metric | Result | Reference |
| Axl siRNA | MDA-MB-231 (TNBC) | Migration Speed | Significant Decrease | [9] |
| R428 (Inhibitor) | MDA-MB-231 (TNBC) | Migration Speed | Significant Decrease | [9] |
| Axl siRNA | MDA-MB-231 (TNBC) | Cell Invasion | ~70-80% Reduction | [9] |
| R428 (Inhibitor) | MDA-MB-231 (TNBC) | Cell Invasion | ~70-80% Reduction | [9] |
| Axl siRNA | 786-O (Renal Cancer) | Cell Viability | ~30% Reduction | [10] |
| Axl siRNA | ACHN (Renal Cancer) | Cell Viability | ~40% Reduction | [10] |
| Bemcentinib (Inhibitor) | SCLC Cell Lines | IC50 Range | 41 nM to 10 µM | [11] |
| Method | Cell Line | Metric | Result | Reference |
| Axl siRNA | Erlotinib-Resistant HCC827 (NSCLC) | Erlotinib Sensitivity | Restored | [12] |
| Pharmacological Axl Inhibition | Erlotinib-Resistant HCC827 (NSCLC) | Erlotinib Sensitivity | Restored | [12] |
| Axl siRNA | Osimertinib-Resistant (NSCLC) | Osimertinib Sensitivity | Restored | [13] |
| GAbsiAXL (siRNA conjugate) | NSCLC | Downstream Signaling | Decreased mTOR and EMT signaling | [5] |
Experimental Protocols
General Experimental Workflow
The workflow for comparing these two modalities involves parallel treatment of cancer cell lines, followed by molecular and functional assays to determine the extent of Axl inhibition and its biological consequences.
Protocol 1: siRNA-Mediated Knockdown of Axl
This protocol describes the transient knockdown of the Axl gene in a cultured cancer cell line.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Reconstitute lyophilized Axl-targeting siRNA and a non-targeting (scrambled) control siRNA to a stock concentration of 20-50 µM using RNase-free water.[6][14]
-
On the day of transfection, dilute the siRNA stock and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium. The final siRNA concentration typically ranges from 10-50 nM.[14]
-
-
Transfection:
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[14]
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate cells for 24 to 72 hours. The optimal time depends on the cell type and the turnover rate of the Axl protein.[4]
-
Validation: Harvest cells to validate knockdown efficiency via Western Blot or qRT-PCR to measure Axl protein and mRNA levels, respectively, compared to the non-targeting control.
Protocol 2: Western Blot for Axl and p-Akt
This protocol is for assessing protein expression levels post-treatment.
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Axl, phospho-Akt (a downstream marker), total Akt, and a loading control (e.g., GAPDH or β-actin).
-
-
Detection:
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imager.
-
Protocol 3: Transwell Invasion Assay
This assay measures the invasive potential of cells through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium.
-
Cell Seeding:
-
After treating cells with this compound or Axl siRNA for 24-48 hours, harvest and resuspend them in serum-free medium.
-
Seed 50,000-100,000 cells into the upper chamber of the insert.
-
-
Incubation:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-48 hours, allowing invasive cells to migrate through the Matrigel and pores.
-
-
Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.
-
Count the stained cells in several microscopic fields to quantify invasion.
-
Conclusion and Recommendations
Both this compound and Axl siRNA are powerful tools for interrogating Axl biology, each with distinct advantages that make them suitable for different experimental contexts.
-
This compound (Small Molecule Inhibitors): This approach is ideal for studying the acute effects of Axl inhibition and for preclinical therapeutic modeling. Its ease of use, dose-dependent activity, and temporal control are significant advantages. However, potential off-target effects on other kinases must be considered and controlled for.
-
siRNA Knockdown: This method offers high specificity, making it the gold standard for validating that a particular phenotype is truly dependent on the Axl gene.[9] It is invaluable for target identification and validation. The main limitations are its transient nature and the need for a carefully optimized transfection protocol.
For a comprehensive research strategy, a dual approach is often most effective. The specificity of siRNA can be used to confirm on-target effects observed with a small molecule inhibitor like this compound, providing robust and reliable data for advancing cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. Silencing AXL by covalent siRNA-gelatin-antibody nanoconjugate inactivates mTOR/EMT pathway and stimulates p53 for TKI sensitization in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AXL knockdown gene signature reveals a drug repurposing opportunity for a class of antipsychotics to reduce growth and metastasis of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. dovepress.com [dovepress.com]
- 13. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-3: A Comparative Analysis of Cross-reactivity with Mer and Tyro3 Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor Axl-IN-3's cross-reactivity with the closely related Mer and Tyro3 kinases. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of its selectivity profile.
This compound is a potent inhibitor of Axl kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The TAM kinases play crucial roles in various physiological processes, including cell proliferation, survival, and immune regulation. Dysregulation of this signaling pathway is implicated in the pathogenesis of cancer and autoimmune diseases. Due to the high degree of homology within the TAM family, understanding the selectivity of Axl inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide focuses on the cross-reactivity of a representative Axl inhibitor, Bemcentinib (R428), which for the purpose of this guide will be referred to as this compound, with Mer and Tyro3 kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against Axl, Mer, and Tyro3 was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Kinase Target | This compound (Bemcentinib/R428) IC50 (nM) |
| Axl | 14 |
| Mer | ~700 - 1400 |
| Tyro3 | >1400 |
Note: The IC50 values for Mer and Tyro3 are estimated based on the reported 50- to 100-fold selectivity of Bemcentinib (R428) for Axl over these kinases.[1][2][3]
The data clearly indicates that this compound is a highly selective inhibitor for Axl kinase, with significantly lower potency against Mer and Tyro3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled peptide substrate and a phosphopeptide-specific antibody are used. When the kinase phosphorylates the substrate, the resulting phosphopeptide is bound by the antibody, leading to a larger molecular complex. This larger complex tumbles slower in solution, resulting in a higher fluorescence polarization signal. An inhibitor will prevent the phosphorylation of the substrate, thus preventing the formation of the large complex and resulting in a low FP signal.
Materials:
-
Recombinant human Axl, Mer, and Tyro3 kinase domains
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Phosphopeptide-specific antibody
-
This compound (or test compound)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and this compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the phosphopeptide-specific antibody.
-
Incubate for another period to allow for antibody binding.
-
Measure the fluorescence polarization on a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay determines the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to a specific temperature. The aggregated, denatured proteins are then separated from the soluble, stabilized proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble target protein in the presence of the compound at a given temperature indicates target engagement.
Materials:
-
Cell line expressing the target kinase (e.g., HeLa cells)
-
This compound (or test compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cells (e.g., PCR machine, water bath)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific for the target kinase
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature and compound concentration.
-
Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizing TAM Kinase Signaling and Inhibition
To illustrate the relationship between this compound and the TAM kinase family, the following diagrams depict the signaling pathway and the experimental workflow.
Caption: TAM Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Assessing Kinase Inhibitor Selectivity.
References
A Head-to-Head Comparison of AXL Kinase Inhibitors: Axl-IN-3 and TP-0903
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed, data-driven comparison of two prominent small molecule AXL inhibitors, Axl-IN-3 and TP-0903 (dubermatinib), to aid researchers in selecting the appropriate tool for their preclinical and translational studies.
Biochemical and Cellular Activity
Both this compound and TP-0903 demonstrate potent inhibition of the AXL kinase at the biochemical level. TP-0903 exhibits a slightly lower IC50 value, suggesting higher potency in a cell-free system. In cellular assays, both compounds show anti-proliferative effects, with TP-0903 being extensively characterized across a broader range of cancer cell lines, including those of pancreatic, myeloid, and lymphoid origin.
| Parameter | This compound | TP-0903 (Dubermatinib) |
| AXL Kinase IC50 | 41.5 nM[1] | 27 nM[2][3] |
| Cellular Anti-proliferative Activity (GI50/IC50) | 1.02 µM (SKOV3 cells)[1] | 6 nM (PSN-1 pancreatic cancer cells)[2], 12-32 nM (TP53 mutant AML cell lines)[4], 21-67 nM (primary AML samples)[5] |
| Mechanism of Action | Inhibition of AXL phosphorylation and downstream pERK1/2 signaling[1] | Induction of apoptosis and G2/M cell cycle arrest[3][4] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. While this compound is described as a selective AXL inhibitor with lower inhibition of other kinases, a comprehensive selectivity panel has not been widely published. In contrast, TP-0903 is characterized as a multi-kinase inhibitor with potent activity against several other kinases beyond AXL.
| Kinase Target | This compound (Data not available) | TP-0903 (Dubermatinib) - Kd (nM) |
| AXL | - | 8.2[6] |
| MERTK | - | < 5[6] |
| TYRO3 | - | Data not available |
| Aurora A (AURKA) | - | < 5[6] |
| Aurora B (AURKB) | - | < 5[6] |
| FLT3 | - | < 5[6] |
| JAK2 | - | < 5[6] |
| ALK | - | < 5[6] |
| ABL1 | - | < 5[6] |
| CDK7 | - | < 5[6] |
| CHEK2 | - | < 5[6] |
| PLK4 | - | < 5[6] |
| TYK2 | - | < 5[6] |
| BTK | - | 13[6] |
| CSF1R | - | 16[6] |
| FGFR1 | - | 21[6] |
| JAK1 | - | 23[6] |
| CHEK1 | - | 24[6] |
| ACK1 | - | 7.3 (IC50 = 30.7 nM)[5][6] |
| GCK | - | 1.8 (IC50 = 2.5 nM)[5][6] |
Pharmacokinetic Properties
Both inhibitors are orally available. The provided data for this compound is from a single preclinical study, while the understanding of TP-0903's pharmacokinetics is more extensive due to its progression into clinical trials.
| Parameter | This compound | TP-0903 (Dubermatinib) |
| Route of Administration | Oral[1] | Oral[7] |
| Tmax | 0.25 hr (at 5 mg/kg)[1] | Data from clinical trials available[7] |
| Cmax | 460 ng/mL (at 5 mg/kg)[1] | Data from clinical trials available[7] |
| T1/2 | 2.46 hr (at 5 mg/kg)[1] | Data from clinical trials available[7] |
| AUC | 1620 ng*hr/mL (at 5 mg/kg)[1] | Data from clinical trials available[7] |
In Vivo Efficacy
Experimental Protocols
AXL Kinase Activity Assay (Time-Resolved FRET)
This protocol is adapted from studies involving TP-0903 and is a standard method for assessing AXL kinase inhibition.
-
Reagents and Materials:
-
Recombinant human Axl kinase (catalytic domain)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-GT substrate
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20)
-
EDTA-containing stop buffer
-
384-well plates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
-
-
Procedure:
-
Test compounds (this compound or TP-0903) are serially diluted to the desired concentrations in kinase reaction buffer.
-
The recombinant Axl kinase is incubated with the test compounds in the 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the poly-GT substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by the addition of the EDTA-containing stop buffer with the terbium-labeled anti-phosphotyrosine antibody.
-
After another incubation period (e.g., 60 minutes) at room temperature, the TR-FRET signal is measured using a microplate reader (excitation at ~320 nm, emission at ~495 nm and ~520 nm).
-
The ratio of the fluorescence intensities at 520 nm to 495 nm is calculated to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of the compounds.
-
Cell Proliferation Assay (e.g., ATP-Lite)
This is a common method to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., SKOV3, PSN-1)
-
Appropriate cell culture medium and serum
-
384-well solid white plates
-
Test compounds (this compound or TP-0903)
-
ATP-based luminescence assay kit (e.g., ATP-Lite)
-
Luminometer
-
-
Procedure:
-
Cells are seeded into 384-well plates at a predetermined density and allowed to adhere overnight.
-
Test compounds are serially diluted and added to the wells.
-
The plates are incubated for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
At the end of the incubation, the ATP-based luminescence reagent is added to each well according to the manufacturer's instructions.
-
After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.
-
The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the GI50 or IC50 values for the compounds.
-
Visualizations
AXL Signaling Pathway
Caption: Simplified AXL signaling pathway upon ligand (GAS6) binding.
Experimental Workflow: AXL Kinase Inhibition Assay
Caption: Workflow for determining AXL kinase inhibition using a TR-FRET assay.
Logical Relationship: Inhibitor Selectivity
Caption: Conceptual difference in the kinase selectivity profiles of this compound and TP-0903.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Axl Inhibition Versus Standard Chemotherapy in Preclinical Cancer Models
The receptor tyrosine kinase Axl is a critical mediator in cancer progression, contributing to cell survival, proliferation, and therapeutic resistance.[1][2] Its overexpression is linked to poor prognosis in various malignancies, including triple-negative breast cancer, acute myeloid leukemia, and non-small-cell lung cancer.[2] This has spurred the development of targeted Axl inhibitors. This guide provides a comparative overview of the in vivo efficacy of Axl inhibitors against standard chemotherapy, with a focus on the well-documented inhibitor BGB324 (bemcentinib), given the lack of specific data for "Axl-IN-3."
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the preclinical efficacy of the Axl inhibitor BGB324 in combination with standard chemotherapy agents, paclitaxel and carboplatin, in a chemoresistant ovarian cancer model.
| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| Vehicle Control | - | Baseline tumor growth | [3] |
| Paclitaxel | Moderate | Standard cytotoxic effect | [4] |
| BGB324 | Moderate | Single-agent activity | [3] |
| Paclitaxel + BGB324 | Significant (P < 0.001) | Synergistic effect, enhanced chemosensitivity | [4] |
| Carboplatin | Moderate | Standard cytotoxic effect | [3] |
| Carboplatin + BGB324 | Increased platinum accumulation (2-fold) | Overcame chemoresistance | [3] |
Axl Signaling Pathway
The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[5][6] This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain.[7] Activated Axl then triggers several downstream pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[1][2]
Caption: Axl signaling pathway activation and downstream effects.
Experimental Protocols
In Vivo Xenograft Model for Ovarian Cancer:
-
Cell Lines: Chemoresistant ovarian cancer cell lines (e.g., POV71-hTERT) are used.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with the cancer cells.
-
Treatment Groups:
-
Vehicle control
-
Standard chemotherapy (e.g., paclitaxel, carboplatin)
-
Axl inhibitor (e.g., BGB324)
-
Combination of standard chemotherapy and Axl inhibitor
-
-
Drug Administration: BGB324 is administered orally, while paclitaxel and carboplatin are given via intraperitoneal injection.[3]
-
Endpoint Measurement: Tumor volume is measured regularly over the course of the study (e.g., 14 days).[4] At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to assess biomarkers.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an Axl inhibitor compared to standard chemotherapy.
Caption: In vivo efficacy experimental workflow.
Conclusion
The available preclinical data strongly suggest that targeting the Axl signaling pathway, in conjunction with standard chemotherapy, represents a promising strategy to overcome therapeutic resistance in cancers where Axl is overexpressed. The Axl inhibitor BGB324 has demonstrated the ability to enhance the efficacy of conventional cytotoxic agents in chemoresistant ovarian cancer models.[3][4] These findings provide a solid rationale for the continued clinical investigation of Axl inhibitors as a component of combination cancer therapy.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. AXL receptor tyrosine kinase as a promising anti-cancer approach: functions, molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
AXL Inhibitors and Metastasis: A Comparative Review of Preclinical and Clinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the AXL tyrosine kinase inhibitors Bemcentinib (R428), Gilteritinib (ASP2215), and Cabozantinib (XL184), with a focus on the reproducibility of their effects on metastasis.
The AXL receptor tyrosine kinase has emerged as a critical driver of cancer progression and metastasis. Its overexpression is linked to poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. This guide examines the evidence supporting the anti-metastatic effects of three prominent AXL inhibitors, presenting preclinical and clinical data to assess the consistency and reproducibility of their therapeutic potential.
Mechanism of Action: Targeting a Key Metastatic Pathway
AXL signaling plays a pivotal role in the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties essential for metastasis.[1] Upon binding its ligand, Gas6, AXL activates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, and invasion.[2] The inhibitors discussed in this guide, while all targeting AXL, exhibit distinct kinase selectivity profiles.
-
Bemcentinib (R428) is a highly selective AXL inhibitor with an IC50 of 14 nM.[2][3] It demonstrates significant selectivity over other TAM family kinases (Mer and Tyro3) and other receptor tyrosine kinases.[3]
-
Gilteritinib (ASP2215) is a potent dual inhibitor of FLT3 and AXL, with IC50s of 0.29 nM and 0.73 nM, respectively.[4][5] Its potent activity against FLT3 has led to its approval for acute myeloid leukemia (AML) with FLT3 mutations.[5]
-
Cabozantinib (XL184) is a multi-kinase inhibitor that targets AXL, MET, and VEGFR2, among other kinases.[6] This broader spectrum of activity may contribute to its anti-angiogenic as well as anti-metastatic effects.[6]
Preclinical Evidence: Inhibition of Metastasis in Diverse Cancer Models
Numerous preclinical studies have demonstrated the anti-metastatic potential of these AXL inhibitors across a range of cancer types. The consistency of these findings across different research groups and cancer models provides a degree of confidence in their on-target effects.
In Vitro Invasion and Migration Assays
A common method to assess the anti-invasive properties of cancer drugs is the Boyden chamber assay. In this assay, cancer cells are placed in an upper chamber and must migrate through a basement membrane extract (such as Matrigel) towards a chemoattractant in the lower chamber.
-
Bemcentinib has been shown to dose-dependently inhibit the invasion of MDA-MB-231 and 4T1 breast cancer cells.[2]
-
Cabozantinib effectively reversed HGF-driven invasion of urothelial carcinoma cell lines.[7] It also significantly reduced the invasive outgrowths of triple-negative breast cancer (TNBC) cells in a 3D culture model.[8]
-
Gilteritinib's direct anti-invasive effects through AXL inhibition are less extensively documented in publicly available literature, with a greater focus on its anti-proliferative and pro-apoptotic effects in FLT3-mutated leukemias.[4][5]
In Vivo Models of Metastasis
Animal models, particularly mouse models, are crucial for evaluating the in vivo efficacy of anti-metastatic agents. Common models include the tail vein injection model for lung metastasis and orthotopic implantation to study spontaneous metastasis.
-
Bemcentinib significantly blocked the development of metastases in two independent mouse models of breast cancer dissemination and suppressed tumor angiogenesis.[2] In combination with docetaxel, it has shown anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC).[9]
-
Cabozantinib demonstrated significant inhibition of TNBC growth and metastasis in vivo.[8] In mouse models, it dramatically altered tumor pathology, leading to decreased tumor and endothelial cell proliferation and dose-dependent inhibition of tumor growth in breast, lung, and glioma models.[6] Notably, unlike some VEGFR inhibitors, cabozantinib did not increase lung tumor burden in an experimental metastasis model.[6]
-
Gilteritinib , in xenograft models of FLT3-ITD+ AML, has been shown to reduce tumor volume and prolong survival, though the specific contribution of AXL inhibition to these anti-metastatic effects in solid tumors is an area of ongoing research.[5][10]
Clinical Evidence: Translating Preclinical Findings to Patient Outcomes
While preclinical data are promising, clinical trials are the ultimate test of a drug's efficacy. The clinical development of these AXL inhibitors has yielded varied results, with some showing more robust anti-metastatic activity than others.
-
Bemcentinib has been evaluated in several clinical trials. In a Phase II study in combination with pembrolizumab for advanced NSCLC, promising clinical activity was observed, particularly in patients with AXL-positive tumors.[11] A Phase I trial of bemcentinib with docetaxel in advanced NSCLC also demonstrated anti-tumor activity.[9]
-
Gilteritinib has shown significant clinical benefit in patients with relapsed or refractory FLT3-mutated AML, leading to its regulatory approval.[12][13][14][15] While its clinical development has primarily focused on hematologic malignancies, its AXL-inhibitory activity suggests potential in solid tumors, which is an area for further investigation.
-
Cabozantinib has demonstrated notable clinical activity in various metastatic cancers. In a randomized phase II trial for metastatic papillary renal cell carcinoma (PRCC), cabozantinib significantly improved progression-free survival compared to sunitinib.[16] It has also shown efficacy in reducing or eliminating bone metastases in patients with multiple cancer types.[17] Furthermore, studies have shown its activity in treating brain metastases from renal cell carcinoma.[18][19][20]
Comparative Analysis
| Feature | Bemcentinib (R428) | Gilteritinib (ASP2215) | Cabozantinib (XL184) |
| Primary Targets | AXL | FLT3, AXL | AXL, MET, VEGFR2, RET, KIT |
| Selectivity | Highly selective for AXL[3] | Dual inhibitor[4] | Multi-kinase inhibitor[6] |
| Preclinical Metastasis Inhibition | Breast cancer, NSCLC[2][9] | Primarily studied in AML models[5] | TNBC, urothelial carcinoma, breast, lung, glioma[6][7][8] |
| Clinical Anti-Metastatic Activity | Promising activity in NSCLC[9][11] | Established efficacy in AML[12][13] | Significant activity in renal cell carcinoma, bone and brain metastases[16][17][18] |
Reproducibility and Future Directions
The anti-metastatic effects of AXL inhibitors, particularly Bemcentinib and Cabozantinib, have been demonstrated in multiple independent preclinical studies across various cancer types, suggesting a reproducible on-target effect.[2][6][7][8][9] The clinical data for Cabozantinib in metastatic renal cell carcinoma and in reducing bone and brain metastases further support its role as an anti-metastatic agent.[16][17][18][19][20]
For Bemcentinib, ongoing and future clinical trials will be crucial to confirm the promising early signals of anti-metastatic activity in solid tumors.[9][11] The role of Gilteritinib's AXL inhibition in preventing or treating metastasis in solid tumors remains an area that requires more dedicated preclinical and clinical investigation.
The reproducibility of these findings in the broader clinical setting will depend on identifying patient populations most likely to benefit from AXL inhibition, potentially through the use of biomarkers such as AXL expression levels. Combination therapies that target complementary pathways may also enhance the anti-metastatic efficacy of these agents.
Experimental Protocols
Boyden Chamber Invasion Assay
This in vitro assay is used to assess the invasive potential of cancer cells.
-
Chamber Preparation: 8.0 µm pore size inserts are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: Cancer cells are serum-starved, harvested, and seeded into the upper chamber of the insert in a serum-free medium containing the test inhibitor (e.g., Bemcentinib, Gilteritinib, or Cabozantinib) at various concentrations.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The chambers are incubated for a period of 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the insert are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to a vehicle-treated control.
In Vivo Tail Vein Metastasis Assay
This assay models the hematogenous spread of cancer cells to distant organs, most commonly the lungs.
-
Cell Preparation: Cancer cells (e.g., human MDA-MB-231 breast cancer cells) are cultured, harvested, and resuspended in a sterile phosphate-buffered saline (PBS) solution.
-
Injection: A specific number of cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected into the lateral tail vein of immunocompromised mice (e.g., NOD/SCID).
-
Treatment: Mice are treated with the AXL inhibitor (e.g., administered orally daily) or a vehicle control, starting either before or after cell injection.
-
Monitoring: Mice are monitored for signs of tumor burden and weighed regularly.
-
Endpoint Analysis: After a predetermined period (e.g., 4-8 weeks), mice are euthanized, and their lungs (or other organs) are harvested.
-
Metastasis Quantification: The number and size of metastatic nodules on the organ surface are counted. Organs can also be sectioned and stained with hematoxylin and eosin (H&E) for microscopic examination and quantification of metastatic lesions.
Signaling Pathways and Experimental Workflows
Caption: AXL signaling pathway in metastasis.
Caption: Boyden chamber invasion assay workflow.
Caption: Logical flow of AXL inhibitor development.
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Gilteritinib in FLT3-mutated acute myeloid leukemia: A real-world Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cabozantinib Slows Progression of Rare Kidney Cancer - NCI [cancer.gov]
- 17. onclive.com [onclive.com]
- 18. Evaluation of Cabozantinib in Metastatic Renal Cell Carcinoma (mRCC) With Brain Metastases | MedPath [trial.medpath.com]
- 19. actionkidneycancer.org [actionkidneycancer.org]
- 20. Clinical Activity and Safety of Cabozantinib for Brain Metastases in Patients With Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Axl-IN-3
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of Axl-IN-3, a potent and selective AXL kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within your research facility. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Hazard Identification and Risk Assessment
Key safety considerations:
-
Assume Potency: Treat this compound as a potent pharmacological agent with potential health effects upon exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in either solid or solution form.
-
Avoid Contamination: Prevent contamination of work surfaces and equipment. Clean any spills immediately and dispose of cleaning materials as hazardous waste.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is the first step in a compliant disposal process.[4][5] Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Categories:
| Waste Type | Description |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper). |
| Liquid Waste (Non-Aqueous) | This compound dissolved in organic solvents (e.g., DMSO, ethanol). |
| Liquid Waste (Aqueous) | Cell culture media or buffer solutions containing this compound. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. |
| Empty Containers | Original vials or containers that held this compound. |
Step-by-Step Disposal Procedures
Follow these step-by-step instructions for the disposal of different forms of this compound waste.
3.1. Solid Waste Disposal:
-
Collection: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of the chemical
-
The date of accumulation
-
The name and contact information of the generating laboratory.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS department for final disposal at an approved waste facility.
3.2. Liquid Waste Disposal (Non-Aqueous and Aqueous):
-
Collection:
-
For non-aqueous solutions, collect in a dedicated, solvent-resistant hazardous waste container.
-
For aqueous solutions, collect in a separate, clearly labeled hazardous waste container. Do not mix organic solvent waste with aqueous waste.
-
-
Labeling: Label the liquid waste containers with the same information as for solid waste, specifying all chemical constituents and their approximate concentrations.
-
Storage: Store the sealed containers in secondary containment (e.g., a chemical-resistant tray) to prevent spills.
-
Pickup: Schedule a pickup with your institution's EHS department.
3.3. Sharps Waste Disposal:
-
Collection: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and indicate that it contains sharps contaminated with this compound.
-
Disposal: Once the sharps container is full, seal it and arrange for disposal through your institution's EHS department.
3.4. Empty Container Disposal:
-
Decontamination: Whenever possible, triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).[6]
-
Rinsate Collection: Collect the rinsate as hazardous liquid waste.
-
Disposal of Rinsed Container: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers. Some institutions may allow disposal in regular glass recycling, while others may require it to be disposed of as solid waste.
Emergency Spill Procedures
In the event of a spill of this compound powder or solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area with an absorbent material. Place all contaminated materials into a sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
This compound Disposal Decision Pathway
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
